5-Bromo-2-chloro-4-fluoroanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-4-chloro-2-fluoro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRHCBZTZQFNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436928 | |
| Record name | 5-bromo-2-chloro-4-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146447-18-9 | |
| Record name | 5-bromo-2-chloro-4-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloro-4-fluoroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 5-Bromo-2-chloro-4-fluoroanisole for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-Bromo-2-chloro-4-fluoroanisole, a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its application in the development of targeted therapeutics, particularly kinase inhibitors.
Core Data and Physicochemical Properties
This compound, with the CAS number 146447-18-9 , is a halogenated anisole derivative valued for its unique substitution pattern that allows for selective chemical modifications.[1][2] Its properties make it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 146447-18-9 | [1][2] |
| Molecular Formula | C₇H₅BrClFO | [1] |
| Molecular Weight | 239.47 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 72 - 76 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Synonyms | 1-Bromo-4-chloro-2-fluoro-5-methoxybenzene | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process starting from 4-fluoroanisole. The following protocols are detailed for the synthesis of the final compound and its precursors.
Synthesis of 4-Fluoroanisole (Precursor)
This procedure outlines the methylation of 4-fluorophenol to yield 4-fluoroanisole.
Experimental Protocol:
-
In a three-necked reaction flask equipped with a magnetic stirrer, reflux condenser, and a gas sparging inlet tube, combine 4-fluorophenol (15.76 g, 125 mmol), water (75 g), PEG 600 (0.3 g), and 40% sodium hydroxide solution (24 g, 240 mmol).
-
Heat the mixture to 85°C with stirring.
-
Introduce methyl bromide (117 g) over a period of seven hours.
-
Monitor the reaction progress by Gas Chromatography (GC). The reaction is complete when the 4-fluorophenol is consumed (typically showing <1% remaining).
-
After cooling to room temperature, the upper organic phase is separated to yield 4-fluoroanisole.
Synthesis of 2-Chloro-4-fluoroanisole (Intermediate)
This protocol describes the chlorination of 4-fluoroanisole.
Experimental Protocol:
-
In a two-liter reaction flask equipped with a magnetic stirrer, thermometer, reflux condenser with a CaCl₂ moisture trap, and an addition funnel, place 4-fluoroanisole (252 g, 2 mol) and triethylamine (6 g, 0.06 mol).
-
Add sulfuryl chloride (300 g, 2.2 mol) through the addition funnel over 3.5 hours. The temperature will rise from approximately 25°C to 37°C, accompanied by gas evolution.
-
Stir the reaction mixture for an additional two hours to ensure completion.
Synthesis of this compound
This final step involves the bromination of 2-chloro-4-fluoroanisole.[3]
Experimental Protocol:
-
In a 0.5-liter reaction flask equipped with a magnetic stirrer, thermometer, addition funnel, and reflux condenser, place 2-chloro-4-fluoroanisole (112 g, 0.7 mol) and an aqueous solution of zinc bromide (265.4 g, 0.92 mol, 78% aq.).
-
Warm the mixture to 50°C.
-
Add bromine (112 g, 0.7 mol) dropwise over two hours.
-
Maintain the reaction temperature at 54°C for an additional two hours.
-
Monitor the product formation using High-Performance Liquid Chromatography (HPLC). A typical analysis will show approximately 78.8% of the desired 5-bromo isomer.[3]
-
Cool the mixture to 25°C, at which point a light-colored solid will precipitate.
-
The crude product can be further purified by recrystallization.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents.[1] The unique arrangement of its halogen substituents allows for selective functionalization through cross-coupling reactions, leading to the construction of complex molecular architectures.
Precursor to Kinase Inhibitors
The quinazoline scaffold is a prominent feature in many approved kinase inhibitors that target signaling pathways implicated in cancer.[4][5] Derivatives of this compound can serve as precursors to quinazolinone-based structures that act as inhibitors of key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4]
The following is an illustrative workflow for the synthesis of a substituted quinazolinone, a core structure in many kinase inhibitors.
Caption: Synthetic workflow for a substituted quinazolinone.
Role in Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. Quinazoline-based inhibitors, which can be synthesized from this compound derivatives, are known to competitively bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and blocking downstream signaling.[6]
Caption: Inhibition of the EGFR signaling pathway.
Reactivity and Further Transformations
The presence of both bromine and chlorine atoms on the aromatic ring of this compound allows for selective cross-coupling reactions, which are fundamental in modern organic synthesis. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This differential reactivity enables the sequential introduction of different substituents.
The following is an illustrative experimental workflow for a selective Buchwald-Hartwig amination at the C-Br position, a common transformation for this class of compounds.
Caption: Workflow for a Buchwald-Hartwig amination.
Conclusion
This compound is a highly versatile and valuable building block for researchers and scientists in the fields of drug discovery and agrochemical development. Its well-defined physicochemical properties and the potential for selective chemical transformations make it an important intermediate in the synthesis of complex, biologically active molecules, including potent kinase inhibitors. The detailed experimental protocols provided in this guide serve as a practical resource for the synthesis and application of this key compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 146447-18-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
In-Depth Technical Guide to the Physical Properties of 5-Bromo-2-chloro-4-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 5-Bromo-2-chloro-4-fluoroanisole, a halogenated aromatic compound with applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document collates available data on its physical characteristics and provides detailed, standardized experimental protocols for their determination.
Core Physical Properties
The physical properties of this compound are crucial for its handling, reaction optimization, and purification. While experimental data for some properties of this specific molecule are not widely published, the available information is summarized below.
Data Presentation: Physical Properties of this compound
| Property | Value | Notes and Similar Compound Data |
| Molecular Formula | C₇H₅BrClFO | - |
| Molecular Weight | 239.47 g/mol | - |
| Appearance | White to light yellow crystalline powder | - |
| Melting Point | 72 - 76 °C | A similar compound, 5-Bromo-2-chloro-4-fluoroaniline, has a melting point of approximately 70-74 °C.[1] |
| Boiling Point | Data not available | For comparison, 2-Bromo-4-fluoroanisole has a boiling point of 89 °C at 1 mmHg. 4-Fluoroanisole has a boiling point of 157 °C.[2] |
| Density | Data not available | For comparison, 2-Bromo-4-fluoroanisole has a density of 1.581 g/mL at 25 °C. 4-Fluoroanisole has a density of 1.114 g/mL at 25 °C.[2] |
| Solubility | Data not available for this compound. | A structurally related compound, 5-Bromo-2-chloro-4-fluoroaniline, is soluble in alcohol, ether, and chlorinated carbons.[1] General solubility tests in water, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄ can be performed to classify the compound.[3][4][5] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These are generalized standard procedures applicable to solid organic compounds like this compound.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which the solid compound melts.[6][7][8][9]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer
Procedure:
-
Sample Preparation: Ensure the sample is completely dry.[8] Grind a small amount of the crystalline this compound into a fine powder using a mortar and pestle.[6][8]
-
Loading the Capillary Tube: Dip the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the powder into the bottom. The packed sample should be 2-3 mm in height.
-
Measurement:
-
Place the capillary tube in the heating block of the melting point apparatus.[6]
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
-
Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[7]
Boiling Point Determination (Micro Method)
For determining the boiling point when only a small amount of substance is available.[10][11][12][13][14]
Apparatus:
-
Melting point apparatus or Thiele tube
-
Small test tube (e.g., 6x50 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
Procedure:
-
Add a few drops of the molten this compound into the small test tube.
-
Place a capillary tube, with its sealed end up, into the test tube containing the liquid.
-
Attach the test tube to a thermometer.
-
Heat the apparatus. Initially, a stream of air bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the liquid equals the external pressure.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[11][13]
Density Determination of a Solid (Pycnometer Method)
This method provides an accurate determination of the density of a solid by measuring the volume of a liquid displaced by the solid.[15][16][17][18][19]
Apparatus:
-
Pycnometer (a small glass flask with a fitted glass stopper with a capillary tube)
-
Analytical balance
-
A liquid in which the solid is insoluble (e.g., a hydrocarbon solvent)
-
Thermometer
Procedure:
-
Weigh the clean, dry, and empty pycnometer (m₁).
-
Place a sample of solid this compound into the pycnometer and weigh it (m₂). The mass of the sample is (m₂ - m₁).
-
Fill the pycnometer containing the solid with the chosen insoluble liquid. Gently swirl to remove any air bubbles. Insert the stopper and ensure the liquid rises to the top of the capillary.
-
Weigh the pycnometer containing the solid and the liquid (m₃).
-
Empty and clean the pycnometer. Fill it completely with the same liquid, insert the stopper, and weigh it (m₄). The mass of the liquid is (m₄ - m₁).
-
Measure the temperature of the liquid and find its density (ρ_liquid) from reference tables.
-
Calculation:
-
Volume of the liquid in the filled pycnometer = (m₄ - m₁) / ρ_liquid
-
Mass of the liquid in the pycnometer with the solid = m₃ - m₂
-
Volume of the liquid in the pycnometer with the solid = (m₃ - m₂) / ρ_liquid
-
Volume of the solid sample = (Volume of liquid in filled pycnometer) - (Volume of liquid with solid)
-
Density of the solid (ρ_solid) = (Mass of the solid sample) / (Volume of the solid sample)
-
Solubility Determination
A qualitative assessment of solubility in various solvents helps to understand the polarity and functional groups of a compound.[3][4][5][20]
Apparatus:
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
-
Solvents: Water, 5% NaOH solution, 5% NaHCO₃ solution, 5% HCl solution, concentrated H₂SO₄, ethanol, diethyl ether, and a chlorinated solvent (e.g., dichloromethane).
Procedure:
-
Place approximately 0.1 g of this compound into a small test tube.
-
Add 3 mL of the solvent to be tested in portions, shaking or vortexing after each addition.[3]
-
Observe if the solid dissolves completely. A compound is generally considered soluble if it dissolves to the extent of about 3 g per 100 mL of solvent.
-
Record the compound as soluble or insoluble for each solvent.
-
The solubility profile can provide insights into the compound's chemical nature (e.g., solubility in aqueous base suggests an acidic functional group).
Visualization of Experimental Workflow
The logical progression for the physical characterization of this compound is depicted in the following workflow diagram.
Caption: Experimental workflow for determining the physical properties.
References
- 1. 5-Bromo-2-chloro-4-fluoroaniline [chembk.com]
- 2. 4-Fluoroanisole | 459-60-9 [chemicalbook.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. scribd.com [scribd.com]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. byjus.com [byjus.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. scribd.com [scribd.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. chemconnections.org [chemconnections.org]
- 13. chymist.com [chymist.com]
- 14. chemtips.wordpress.com [chemtips.wordpress.com]
- 15. che.utah.edu [che.utah.edu]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. scribd.com [scribd.com]
- 18. home.uni-leipzig.de [home.uni-leipzig.de]
- 19. store.astm.org [store.astm.org]
- 20. m.youtube.com [m.youtube.com]
In-Depth Technical Guide: Molecular Weight of 5-Bromo-2-chloro-4-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of 5-Bromo-2-chloro-4-fluoroanisole, a halogenated aromatic compound of interest in various research and development applications.
Chemical Identity
This compound is a substituted anisole derivative. Its structure incorporates bromine, chlorine, and fluorine atoms on the benzene ring, along with a methoxy group.
-
Molecular Formula: C₇H₅BrClFO[1]
-
IUPAC Name: 1-bromo-4-chloro-2-fluoro-5-methoxybenzene[1]
-
CAS Number: 146447-18-9[2]
Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the standard atomic weights of Carbon (C), Hydrogen (H), Bromine (Br), Chlorine (Cl), Fluorine (F), and Oxygen (O).
The following table summarizes the atomic weights of the elements present in the molecule and their contribution to the total molecular weight.
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 7 | 12.011[3][4] | 84.077 |
| Hydrogen | H | 5 | 1.008[5][6][7] | 5.040 |
| Bromine | Br | 1 | 79.904[8][9] | 79.904 |
| Chlorine | Cl | 1 | 35.453[10][11] | 35.453 |
| Fluorine | F | 1 | 18.998[12][13] | 18.998 |
| Oxygen | O | 1 | 15.999[14][15] | 15.999 |
| Total | 239.471 |
The calculated molecular weight of this compound is 239.471 g/mol .
Elemental Composition Visualization
The following diagram illustrates the logical relationship of the elemental components that constitute the this compound molecule.
Summary
This guide has detailed the determination of the molecular weight of this compound. By summing the atomic weights of its constituent elements (seven carbon, five hydrogen, one bromine, one chlorine, one fluorine, and one oxygen atom), the molecular weight is calculated to be 239.471 g/mol . This value is a fundamental property for researchers and professionals in the fields of chemistry and drug development for stoichiometric calculations, material characterization, and analytical method development.
References
- 1. PubChemLite - this compound (C7H5BrClFO) [pubchemlite.lcsb.uni.lu]
- 2. 146447-18-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. youtube.com [youtube.com]
- 4. byjus.com [byjus.com]
- 5. quora.com [quora.com]
- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 7. Hydrogen - Wikipedia [en.wikipedia.org]
- 8. Bromine - Wikipedia [en.wikipedia.org]
- 9. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. Chlorine - Wikipedia [en.wikipedia.org]
- 11. chlorineinstitute.org [chlorineinstitute.org]
- 12. byjus.com [byjus.com]
- 13. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 14. princeton.edu [princeton.edu]
- 15. Oxygen - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 5-Bromo-2-chloro-4-fluoroanisole: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-4-fluoroanisole, a halogenated aromatic compound with significant applications as a key intermediate in the synthesis of high-value molecules in the pharmaceutical and agrochemical sectors. This document details its chemical structure, physical properties, synthesis protocols, and its role in the development of therapeutic agents, including a notable application in the synthesis of a potent soluble epoxide hydrolase (sEH) inhibitor.
Chemical Structure and Properties
This compound is a substituted anisole with the molecular formula C₇H₅BrClFO.[1][2] Its structure features a benzene ring substituted with a methoxy group, a bromine atom, a chlorine atom, and a fluorine atom. This unique combination of functional groups imparts specific reactivity and makes it a versatile building block in organic synthesis.
The chemical structure can be represented by the SMILES notation: COC1=CC(=C(C=C1Cl)F)Br.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅BrClFO | [1][2] |
| Molecular Weight | 239.47 g/mol | [1][2] |
| CAS Number | 146447-18-9 | [2] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 72 - 76 °C | [2] |
| Purity | ≥ 98% (GC) | [2] |
Spectroscopic Data
Mass Spectrometry (Predicted)
The predicted mass spectrum shows characteristic peaks corresponding to the molecular ion and its isotopic variants due to the presence of bromine and chlorine.
| Adduct | m/z |
| [M]+ | 237.91908 |
| [M+H]+ | 238.92691 |
| [M+Na]+ | 260.90885 |
Data sourced from PubChemLite.[3]
NMR Spectroscopy (Anticipated)
The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the two protons on the benzene ring, and a singlet for the methoxy group protons. The ¹³C NMR spectrum will display distinct signals for each of the seven carbon atoms, with their chemical shifts influenced by the attached functional groups. Due to the presence of fluorine, C-F coupling would be observed for the carbon atoms in close proximity to the fluorine atom.
Infrared (IR) Spectroscopy (Anticipated)
The IR spectrum is expected to exhibit characteristic absorption bands for the C-O stretching of the ether group, C-H stretching and bending of the aromatic ring and the methyl group, and C-X (C-Br, C-Cl, C-F) stretching vibrations.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of 2-chloro-4-fluoroanisole. The following is a representative experimental protocol:
Materials:
-
2-chloro-4-fluoroanisole
-
Bromine
-
A Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlCl₃)
-
An inert solvent (e.g., dichloromethane or carbon tetrachloride)
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-4-fluoroanisole in the inert solvent and cool the mixture in an ice bath.
-
Add the Lewis acid catalyst to the solution.
-
Slowly add a solution of bromine in the same solvent to the reaction mixture via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench it by carefully adding a saturated solution of sodium bisulfite to remove excess bromine.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Applications in Drug Development: Synthesis of a Soluble Epoxide Hydrolase (sEH) Inhibitor
This compound is a crucial intermediate in the synthesis of potent enzyme inhibitors. A significant application is in the preparation of GSK2256294, a highly potent and selective inhibitor of soluble epoxide hydrolase (sEH).
Experimental Workflow: Synthesis of a GSK2256294 Analog
The following diagram illustrates a plausible synthetic workflow for a structural analog of GSK2256294, highlighting the incorporation of the this compound moiety.
References
Spectroscopic Profile of 5-Bromo-2-chloro-4-fluoroanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Bromo-2-chloro-4-fluoroanisole (CAS No: 146447-18-9), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the absence of publicly available experimental spectra, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Detailed, generalized experimental protocols for acquiring such spectra for a solid organic compound are provided to guide researchers in their own analyses. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and structurally related molecules.
Introduction
This compound is a halogenated aromatic compound with significant potential as a building block in the synthesis of complex organic molecules. Its utility in the development of novel pharmaceuticals and agrochemicals underscores the importance of a thorough understanding of its structural and spectroscopic characteristics. Accurate spectroscopic data is crucial for reaction monitoring, quality control, and the unambiguous identification of this compound. This guide aims to fill the current gap in available data by providing high-quality predicted spectroscopic information and standardized protocols for its experimental verification.
Predicted Spectroscopic Data
The following spectroscopic data has been predicted using reputable online spectral database and prediction software. It is imperative to note that this data is for reference purposes only and should be confirmed by experimental analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 7.65 | Doublet | 1H | Ar-H |
| 7.20 | Doublet | 1H | Ar-H |
| 3.90 | Singlet | 3H | -OCH ₃ |
Predicted in CDCl₃ at 400 MHz.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| 155.0 (d, ¹JCF) | C -F |
| 149.0 | C -OCH₃ |
| 125.0 (d) | C -H |
| 120.0 (d) | C -Cl |
| 118.0 (d) | C -H |
| 115.0 (d) | C -Br |
| 56.5 | -OC H₃ |
Predicted in CDCl₃ at 100 MHz. 'd' denotes a doublet due to C-F coupling.
Mass Spectrometry (MS)
The predicted mass spectrum would be expected to show a molecular ion peak cluster characteristic of a compound containing one bromine and one chlorine atom.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI) for this compound
| m/z | Relative Abundance (%) | Assignment |
| 238 | Moderate | [M]⁺ (with ⁷⁹Br, ³⁵Cl) |
| 240 | High | [M+2]⁺ (with ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) |
| 242 | Moderate | [M+4]⁺ (with ⁸¹Br, ³⁷Cl) |
| 223 | High | [M-CH₃]⁺ |
| 195 | Moderate | [M-CH₃-CO]⁺ |
| 114 | Moderate | [C₆H₂FO]⁺ |
The isotopic pattern for the molecular ion is a key identifier.
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (methyl) |
| 1600-1450 | Strong | C=C stretch (aromatic ring) |
| 1250-1200 | Strong | C-O-C stretch (asymmetric) |
| 1100-1000 | Strong | C-F stretch |
| 1050-1000 | Medium | C-O-C stretch (symmetric) |
| 850-750 | Strong | C-Cl stretch |
| 700-600 | Medium | C-Br stretch |
Predicted for a solid sample (KBr pellet or thin film).
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Weigh approximately 5-10 mg of the solid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer might include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (or as needed for adequate signal-to-noise)
-
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Use the same prepared sample as for ¹H NMR.
-
Acquire the spectrum using a standard proton-decoupled pulse sequence. Typical parameters on a 100 MHz spectrometer might include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 128-1024 (or as needed for adequate signal-to-noise)
-
-
Process the FID, perform Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry (GC-MS)
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Initial temperature of 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Inject 1 µL of the prepared sample solution into the GC-MS system.
Infrared (IR) Spectroscopy
-
Place a small amount of the solid sample (a few milligrams) in a clean vial.
-
Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.
-
Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[1]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[1]
-
Ensure the FT-IR spectrometer is properly calibrated.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film into the sample holder.
-
Acquire the sample spectrum. Typical parameters include:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-2-chloro-4-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-4-fluoroanisole is a halogenated aromatic compound with applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its complex substitution pattern presents a unique case for nuclear magnetic resonance (NMR) spectroscopic analysis, which is an essential technique for the structural elucidation and purity assessment of such molecules. This guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectral data for this compound, a comprehensive experimental protocol for acquiring such data, and visual diagrams illustrating the experimental workflow and key spectroscopic principles.
Predicted NMR Data
The predicted ¹H and ¹³C NMR data for this compound are summarized below. These tables provide anticipated chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the methoxy group protons.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 7.45 | Doublet (d) | JH-F ≈ 8.0 Hz | 1H | H-3 |
| 2 | 7.20 | Doublet (d) | JH-F ≈ 6.0 Hz | 1H | H-6 |
| 3 | 3.90 | Singlet (s) | - | 3H | -OCH₃ |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals, corresponding to the six carbons of the benzene ring and the one carbon of the methoxy group. The carbon signals will exhibit splitting due to coupling with the fluorine atom.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | 157.5 | Doublet (d) | ¹JC-F ≈ 250 Hz | C-4 |
| 2 | 152.0 | Doublet (d) | ³JC-F ≈ 3 Hz | C-1 |
| 3 | 128.5 | Doublet (d) | ⁴JC-F ≈ 4 Hz | C-6 |
| 4 | 123.0 | Doublet (d) | ²JC-F ≈ 20 Hz | C-2 |
| 5 | 118.0 | Doublet (d) | ²JC-F ≈ 25 Hz | C-3 |
| 6 | 112.0 | Doublet (d) | ³JC-F ≈ 7 Hz | C-5 |
| 7 | 56.5 | Singlet (s) | - | -OCH₃ |
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a solid organic compound like this compound is provided below.
Materials and Equipment
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Volumetric flask
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
Instrument Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a pulse angle of 30-45°, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) is typically required. Typical parameters include a pulse angle of 30-45°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Identify the peak multiplicities and measure the coupling constants.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for NMR spectroscopy and the spin-spin coupling relationships within the this compound molecule.
Caption: Experimental workflow for NMR spectroscopy.
Caption: Spin-spin coupling in this compound.
An In-depth Technical Guide to the FTIR and Mass Spectrometry of 5-Bromo-2-chloro-4-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS) characteristics of 5-Bromo-2-chloro-4-fluoroanisole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to predict its spectral behavior. This information is crucial for the identification, characterization, and quality control of this important synthetic intermediate in pharmaceutical and agrochemical research.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for the FTIR and mass spectrometric analysis of this compound. These predictions are based on the known absorption frequencies of its constituent functional groups and the expected fragmentation patterns of halogenated aromatic compounds.
Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | -OCH₃ Asymmetric and Symmetric C-H Stretch |
| 1600-1585 | Medium to Strong | Aromatic C=C Ring Stretch |
| 1500-1400 | Medium to Strong | Aromatic C=C Ring Stretch |
| 1250-1200 | Strong | Aryl-O Asymmetric Stretch |
| 1050-1000 | Strong | Aryl-O Symmetric Stretch |
| 1200-1100 | Strong | C-F Stretch |
| 800-600 | Strong | C-Cl Stretch |
| 600-500 | Medium | C-Br Stretch |
| 900-675 | Strong | Aromatic C-H Out-of-Plane Bending |
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z (Mass-to-Charge Ratio) | Predicted Relative Abundance | Assignment of Ion Fragment | Notes |
| 236/238/240 | High | [M]⁺ (Molecular Ion) | Isotopic pattern due to Br and Cl |
| 221/223/225 | Medium | [M - CH₃]⁺ | Loss of a methyl radical |
| 193/195/197 | Medium | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
| 157/159 | Low | [M - Br]⁺ | Loss of a bromine radical |
| 128 | Low | [C₆H₂FO]⁺ | Fragment after loss of Br and Cl |
| 99 | Low | [C₅H₂F]⁺ | Further fragmentation |
Experimental Protocols
The following are generalized experimental protocols for conducting FTIR and mass spectrometry analysis on a solid aromatic compound like this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the solid sample.
Methodology: Attenuated Total Reflectance (ATR) is a common and straightforward method for solid samples.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free cloth.
-
-
Background Spectrum:
-
With the clean ATR crystal exposed to the ambient air, collect a background spectrum. This will account for the absorbance of CO₂ and water vapor in the atmosphere.
-
-
Sample Preparation:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
-
Sample Analysis:
-
Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Initiate the sample scan. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption peaks.
-
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecule and its fragments.
Methodology: Electron Ionization (EI) is a standard technique for the analysis of relatively volatile and thermally stable organic compounds.
-
Instrument Preparation:
-
Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.
-
The instrument should be operating under a high vacuum.
-
-
Sample Introduction:
-
For a solid sample, a direct insertion probe (DIP) is often used.
-
Load a small amount of the crystalline this compound into a capillary tube and place it in the probe.
-
Insert the probe into the mass spectrometer's ion source.
-
-
Ionization and Analysis:
-
Gently heat the probe to volatilize the sample into the ion source.
-
In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.
-
-
Data Acquisition and Interpretation:
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Analyze the spectrum to identify the molecular ion peak and the major fragment ions. Pay close attention to the isotopic patterns to confirm the presence of bromine and chlorine.[1]
-
Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Navigating the Solubility Landscape of 5-Bromo-2-chloro-4-fluoroanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available solubility information for 5-Bromo-2-chloro-4-fluoroanisole (CAS No. 1394833-27-7). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a predictive qualitative solubility profile based on structurally analogous compounds. Furthermore, it details standardized experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise data. A logical workflow is presented to guide the process of solubility assessment for this and similar haloaromatic compounds.
Introduction
This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its halogenated and methoxylated benzene ring structure dictates its physicochemical properties, including solubility, which is a critical parameter in drug development, process chemistry, and formulation science. Understanding the solubility of this compound in various solvents is essential for its effective handling, reaction optimization, purification, and formulation.
Predicted Solubility Profile
Based on the solubility of a related compound, 5-Bromo-2-chloro-4-fluoroaniline, which is reported to be soluble in alcohol, ether, and chlorinated carbons, a similar trend can be anticipated for this compound. It is also noted to be soluble in methanol.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The ether oxygen can act as a hydrogen bond acceptor. The overall polarity is suitable for interaction with alcohols. Solubility in methanol has been reported. |
| Polar Aprotic | Acetone, Acetonitrile | Likely Soluble | Dipole-dipole interactions between the solvent and the polar C-O and C-halogen bonds of the solute are expected to facilitate dissolution. |
| Nonpolar Aprotic | Hexane, Toluene | Sparingly Soluble | The nonpolar aromatic ring and halogen atoms will have some affinity for nonpolar solvents, but the polar ether group may limit high solubility. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Likely Soluble | The presence of chlorine and other halogens on the solute molecule suggests favorable interactions with chlorinated solvents through London dispersion forces and dipole-dipole interactions. |
| Aqueous Solvents | Water | Insoluble | The molecule is predominantly nonpolar and lacks significant hydrogen bonding donor capabilities, making it unlikely to dissolve in water. |
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, the following experimental protocols are recommended.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Objective: To determine if a compound is soluble, sparingly soluble, or insoluble in a given solvent at a specific temperature.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Sparingly Soluble: A portion of the solid dissolves, but some solid remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations. The test can be repeated with gentle warming if the compound's stability permits, noting the temperature.
Quantitative Solubility Determination (Shake-Flask Method)
This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Objective: To determine the saturation concentration of this compound in a solvent at a specified temperature.
Materials:
-
This compound
-
Chosen solvent(s)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve using the HPLC or GC system by injecting the standard solutions and plotting the peak area versus concentration.
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted solution using the calibrated HPLC or GC method to determine the concentration of this compound.
-
Back-calculate to determine the concentration in the original saturated solution. This value represents the solubility of the compound at that temperature.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
Caption: Logical workflow for the systematic assessment of compound solubility.
Conclusion
While specific, published quantitative solubility data for this compound is scarce, a reasoned, qualitative solubility profile can be predicted based on its molecular structure and comparison with analogous compounds. This guide provides robust, standardized experimental protocols for researchers to determine both qualitative and quantitative solubility, thereby generating the critical data needed for drug development and chemical process optimization. The outlined logical workflow offers a systematic approach to solubility assessment, ensuring a thorough and efficient investigation.
An In-depth Technical Guide to the Theoretical Properties of 5-Bromo-2-chloro-4-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and known properties of 5-Bromo-2-chloro-4-fluoroanisole, a key halogenated intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.
Molecular Structure and Identifiers
This compound is an aromatic compound with the chemical formula C₇H₅BrClFO.[1] Its structure, featuring a methoxy group and three different halogen substituents on the benzene ring, offers unique reactivity for targeted chemical modifications.[2][3]
| Identifier | Value |
| Molecular Formula | C₇H₅BrClFO[1] |
| SMILES | COC1=CC(=C(C=C1Cl)F)Br[1] |
| InChI | InChI=1S/C7H5BrClFO/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3H,1H3[1] |
| InChIKey | KHRHCBZTZQFNDK-UHFFFAOYSA-N[1] |
| IUPAC Name | 1-bromo-4-chloro-2-fluoro-5-methoxybenzene[1] |
| Monoisotopic Mass | 237.91963 Da[1] |
Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 238.47 g/mol | Calculated from molecular formula |
| XlogP (Predicted) | 3.3 | A measure of lipophilicity.[1] |
| Melting Point | 27-28 °C | Value for the related compound 5-Bromo-2-chloroanisole.[4][5] |
| Boiling Point | ~230-245 °C | Estimated based on related compounds like 5-Bromo-2-chloroanisole (240-245 °C) and 4-Bromo-2-fluoroanisole (84 °C at 7 mmHg).[5][6] |
| Density | ~1.6 g/cm³ | Estimated based on related compounds like 5-Bromo-2-chloroanisole (1.631 g/mL) and 4-Bromo-2-fluoroanisole (1.59 g/mL).[5][6] |
Spectral and Analytical Data
Detailed experimental spectra for this compound are not publicly available. However, theoretical predictions and data from related compounds can infer its spectral characteristics. A patent for its synthesis mentions characterization by 13C NMR.[7]
| Spectral Data Type | Predicted/Reported Characteristics |
| ¹³C NMR | A ¹³C NMR spectrum has been recorded for this compound.[7] |
| Mass Spectrometry | Predicted collision cross-section (CCS) values have been calculated for various adducts, such as [M+H]⁺ (135.1 Ų) and [M+Na]⁺ (150.2 Ų).[1] |
| Infrared (IR) Spectroscopy | Expected peaks corresponding to C-O-C stretching of the anisole group, C-H aromatic stretching, and C-X (X=F, Cl, Br) stretching vibrations. |
Synthesis and Experimental Protocols
This compound is synthesized as an intermediate for agrochemicals.[7] The preferred industrial method involves the direct bromination of 2-chloro-4-fluoroanisole.[7]
A. Synthesis of 4-Fluoroanisole: This initial step involves the methylation of 4-fluorophenol. The reaction is carried out by treating 4-fluorophenol with methyl bromide in the presence of sodium hydroxide and polyethylene glycol 600 in water at 85°C.[7]
B. Synthesis of 2-Chloro-4-fluoroanisole (CFA): 4-Fluoroanisole is chlorinated using sulfuryl chloride with triethylamine as a catalyst. The reaction proceeds at a temperature between 25°C and 37°C.[7]
C. Synthesis of this compound: The final step is the bromination of 2-chloro-4-fluoroanisole. The reaction is conducted by adding bromine to a mixture of 2-chloro-4-fluoroanisole and an aqueous solution of zinc bromide at 50°C. The temperature is maintained for a few hours to complete the reaction.[7] HPLC analysis is used to monitor the reaction progress.[7]
Reactivity and Potential for Further Functionalization
The unique arrangement of halogen atoms and the methoxy group on the aromatic ring makes this compound a versatile building block in organic synthesis.[2] The different halogens (F, Cl, Br) offer opportunities for selective reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The bromine atom is typically the most reactive site for such cross-coupling reactions.
References
- 1. PubChemLite - this compound (C7H5BrClFO) [pubchemlite.lcsb.uni.lu]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to 5-Bromo-2-chloro-4-fluoroanisole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-4-fluoroanisole, a key halogenated aromatic intermediate. The document details a robust, multi-step synthesis process, including reaction parameters and yields for each synthetic transformation. Physicochemical and structural properties are summarized, and its primary application as a building block in the synthesis of complex molecules for the agrochemical and pharmaceutical industries is discussed. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
This compound is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, along with a methoxy group, provides multiple reactive sites for further chemical modification. This versatility makes it a valuable intermediate in the preparation of more complex molecules, particularly in the development of novel agrochemicals and active pharmaceutical ingredients (APIs).[1] The strategic placement of these functional groups allows for selective and regiocontrolled reactions, which is a critical aspect of modern medicinal chemistry and materials science. This guide outlines the synthesis, characterization, and known applications of this important chemical building block.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrClFO | [1] |
| Molecular Weight | 239.47 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 72 - 76 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| CAS Number | 146447-18-9 | [1] |
| Canonical SMILES | COC1=CC(=C(C=C1Cl)F)Br | [2] |
| InChI Key | KHRHCBZTZQFNDK-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, starting from 4-fluorophenol. The following experimental protocols are adapted from the procedures outlined in patent literature, which describe a high-yield and industrially scalable method.
Experimental Protocols
Step A: Synthesis of 4-Fluoroanisole
-
To a three-necked reaction flask equipped with a magnetic stirrer, reflux condenser, and a gas sparging inlet tube, add 4-fluorophenol (15.76 g, 125 mmol), water (75 g), PEG 600 (0.3 g), and 40% NaOH solution (24 g, 240 mmol).
-
Heat the mixture to 85°C with stirring.
-
Introduce methyl bromide (117 g) into the mixture over a period of seven hours.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the upper organic phase. The expected product is 4-fluoroanisole.
Step B: Synthesis of 2-Chloro-4-fluoroanisole
-
In a two-liter reaction flask equipped with a magnetic stirrer, thermometer, reflux condenser with a CaCl₂ moisture trap, and an addition funnel, place 4-fluoroanisole (252 g, 2 mol) and triethylamine (6 g, 0.06 mol).
-
Slowly add sulfuryl chloride (300 g, 2.2 mol) over 3.5 hours. Note the evolution of gas (HCl and SO₂). The temperature will rise from 25°C to approximately 37°C.
-
Continue stirring for two hours after the addition is complete.
-
Monitor the reaction by GC to confirm the consumption of the starting material. The primary product is 2-chloro-4-fluoroanisole.
Step C: Synthesis of this compound
-
In a 0.5-liter magnetically stirred reaction flask with a thermometer, addition funnel, and reflux condenser, place 2-chloro-4-fluoroanisole (112 g, 0.7 mol) and an aqueous solution of ZnBr₂ (265.4 g, 0.92 mol, 78% aq.).
-
Warm the mixture to 50°C.
-
Add bromine (112 g, 0.7 mol) over the course of two hours.
-
Maintain the temperature at 54°C for an additional two hours.
-
Monitor the product distribution by HPLC.
-
Cool the mixture to 25°C, which should induce the precipitation of a light-colored solid. This solid is the desired this compound.
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
Reaction Data
The following table summarizes the quantitative data for the synthesis of this compound and its intermediates.
| Step | Starting Material | Product | Reagents | Yield |
| A | 4-Fluorophenol | 4-Fluoroanisole | MeBr, NaOH, PEG 600 | ~98.8% (by GC area) |
| B | 4-Fluoroanisole | 2-Chloro-4-fluoroanisole | SO₂Cl₂, TEA | High conversion |
| C | 2-Chloro-4-fluoroanisole | This compound | Br₂, ZnBr₂(aq) | ~78.8% (by HPLC area) |
Spectroscopic Data
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 238.92691 |
| [M+Na]⁺ | 260.90885 |
| [M-H]⁻ | 236.91235 |
| [M]⁺ | 237.91908 |
Data obtained from PubChem.[2]
Applications and Future Outlook
This compound is primarily utilized as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its polysubstituted nature allows for the introduction of various functional groups through cross-coupling reactions or nucleophilic substitution, enabling the construction of complex molecular architectures.[3] The presence of both bromine and chlorine atoms provides orthogonal reactivity, allowing for selective transformations at different positions on the aromatic ring.
The demand for novel and effective agrochemicals and pharmaceuticals continues to drive research and development in synthetic chemistry. As a key building block, this compound is expected to remain a relevant and valuable compound for the foreseeable future. Further research may explore its use in the development of new materials, such as specialty polymers and coatings, where its unique halogenation pattern could impart desirable properties like chemical resistance and thermal stability.[1]
Conclusion
This technical guide has provided a detailed overview of the synthesis and properties of this compound. The multi-step synthesis from readily available starting materials is well-documented and offers a high-yielding route to this important intermediate. While comprehensive experimental spectroscopic data is not widely available, its physicochemical properties are well-defined. The primary utility of this compound lies in its role as a versatile building block for the synthesis of complex molecules in the agrochemical and pharmaceutical sectors. This guide serves as a valuable resource for chemists and researchers working in these and related fields.
References
An In-depth Technical Guide to 5-Bromo-2-chloro-4-fluoroanisole
This document provides a comprehensive overview of 5-Bromo-2-chloro-4-fluoroanisole, a key intermediate in various chemical syntheses. It is intended for researchers, scientists, and professionals in drug development and agrochemical industries who require detailed technical information for safe handling and application.
Chemical Identification and Properties
This compound is a halogenated aromatic compound. Its unique substitution pattern makes it a valuable building block in organic synthesis.[1][2]
| Property | Value | Source |
| CAS Number | 146447-18-9 | [2] |
| Molecular Formula | C₇H₅BrClFO | [2] |
| Molecular Weight | 239.47 g/mol | [2] |
| Synonyms | 1-Bromo-4-chloro-2-fluoro-5-methoxybenzene | [2] |
| Appearance | White to light yellow powder or crystal | [2] |
| Melting Point | 72.0 to 76.0 °C | [2] |
| Purity | >98.0% (GC) | [2] |
Hazard Identification and Safety Information
This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.
| Hazard Statement | Code | Description |
| Causes skin irritation | H315 | Irritating to the skin. |
| Causes serious eye irritation | H319 | Causes severe irritation to the eyes. |
Precautionary Statements:
| Precautionary Code | Description |
| P264 | Wash skin thoroughly after handling. |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/ attention. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. |
Source:
Due to limited specific toxicity data, it is crucial to handle this chemical with care, using appropriate personal protective equipment (PPE) such as gloves and safety goggles to avoid direct contact.[3]
Applications in Research and Industry
This compound is a versatile intermediate primarily used in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its role as a building block is critical in the development of:
-
Agrochemicals: It is an intermediate in the synthesis of certain crop protection products.[1][2]
-
Pharmaceuticals: The compound is utilized in the creation of complex molecules for drug discovery.[2]
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through the direct bromination of 2-chloro-4-fluoroanisole.[1]
A. Synthesis of 4-Fluoroanisole:
-
A mixture of 4-Fluorophenol (15.76 g, 125 mmol), water (75 g), PEG 600 (0.3 g), and NaOH (40%, 24 g, 240 mmol) is prepared in a three-necked reaction flask equipped with magnetic stirring, a reflux condenser, and a gas sparging inlet tube.
-
The mixture is stirred at 85°C while methyl bromide (117 g) is fed in over seven hours.
-
After cooling to room temperature, the upper phase containing 4-Fluoroanisole is separated.[1]
B. Synthesis of 2-Chloro-4-fluoroanisole (CFA):
-
In a two-liter reaction flask with a thermometer, reflux condenser with a CaCl₂ moisture trap, and an addition funnel, 4-Fluoroanisole (252 g, 2 mole) and triethylamine (6 g, 0.06 mole) are placed.
-
Sulfuryl chloride (300 g, 2.2 mole) is added over 3.5 hours, during which the temperature rises from 25 to 37°C.[1]
C. Synthesis of this compound:
-
Into a 0.5-liter magnetically stirred reaction flask with a thermometer, addition funnel, and reflux condenser, place 2-chloro-4-fluoroanisole (112 g, 0.7 mol) and an aqueous solution of ZnBr₂ (265.4 g, 0.92 mol, 78%).
-
The mixture is warmed to 50°C.
-
Bromine (112 g, 0.7 mol) is added over two hours.
-
The reaction is continued for an additional two hours at 54°C.
-
After cooling the mixture to 25°C, a light-colored solid precipitates, which is the desired product.[1]
Visualizations
The following diagrams illustrate the synthesis workflow and a general hazard response procedure.
Caption: Synthesis workflow for this compound.
Caption: General hazard response workflow for chemical exposure.
References
Methodological & Application
Synthesis of 5-Bromo-2-chloro-4-fluoroanisole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 5-Bromo-2-chloro-4-fluoroanisole, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] The described multi-step synthesis is a practical approach for laboratory-scale preparation.
Introduction
This compound is a halogenated aromatic compound with a unique substitution pattern that makes it a valuable building block in organic synthesis. Its structure allows for selective functionalization, enabling the construction of complex molecules for drug discovery and crop protection.[1] The following protocols detail a three-step synthesis commencing from 4-fluorophenol.
Overall Reaction Scheme
The synthesis of this compound is achieved through a three-step process:
-
Methylation: Conversion of 4-fluorophenol to 4-fluoroanisole.
-
Chlorination: Introduction of a chlorine atom at the C2 position of 4-fluoroanisole to yield 2-chloro-4-fluoroanisole.
-
Bromination: Regioselective bromination of 2-chloro-4-fluoroanisole at the C5 position to afford the final product.
Experimental Protocols
Step 1: Synthesis of 4-Fluoroanisole
This procedure outlines the methylation of 4-fluorophenol using methyl bromide.
Materials:
-
4-Fluorophenol (4-FP)
-
Sodium hydroxide (NaOH), 40% aqueous solution
-
Polyethylene glycol 600 (PEG 600)
-
Methyl bromide (MeBr)
-
Water
Equipment:
-
Three-necked reaction flask
-
Magnetic stirrer
-
Reflux condenser
-
Gas sparging inlet tube
Procedure:
-
To a three-necked reaction flask equipped with a magnetic stirrer, reflux condenser, and gas sparging inlet tube, add 4-fluorophenol (15.76 g, 125 mmol), water (75 g), and PEG 600 (0.3 g).[2]
-
Add 40% aqueous sodium hydroxide solution (24 g, 240 mmol).[2]
-
Heat the mixture to 85°C with stirring.[2]
-
Introduce methyl bromide (117 g) into the reaction mixture over a period of seven hours.[2]
-
Monitor the reaction progress by Gas Chromatography (GC). The reaction is considered complete when the starting material is consumed (e.g., GC analysis shows approximately 0.70% 4-FP).[2]
-
After completion, cool the reaction mixture to room temperature.[2]
-
Transfer the mixture to a separatory funnel and allow the phases to separate.
-
Collect the upper organic phase, which is the desired 4-fluoroanisole.
Step 2: Synthesis of 2-Chloro-4-fluoroanisole
This protocol describes the chlorination of 4-fluoroanisole using sulfuryl chloride.
Materials:
-
4-Fluoroanisole (4-FA)
-
Triethylamine (TEA)
-
Sulfuryl chloride (SO₂Cl₂)
Equipment:
-
Two-liter reaction flask
-
Magnetic stirrer
-
Thermometer
-
Reflux condenser with a CaCl₂ moisture trap and a water scrubber
-
Addition funnel
Procedure:
-
In a two-liter reaction flask equipped with a magnetic stirrer, thermometer, reflux condenser (topped with a CaCl₂ trap and a water scrubber), and an addition funnel, place 4-fluoroanisole (252 g, 2 mole) and triethylamine (6 g, 0.06 mole).[2]
-
Slowly add sulfuryl chloride (300 g, 2.2 mole) through the addition funnel over 3.5 hours. During the addition, gas evolution (HCl and SO₂) will be observed, and the temperature will rise from 25°C to 37°C.[2]
-
Stir the reaction mixture for an additional two hours after the addition is complete.
-
The crude product can be used directly in the next step or purified by distillation.
Step 3: Synthesis of this compound
This final step involves the bromination of 2-chloro-4-fluoroanisole.
Materials:
-
2-Chloro-4-fluoroanisole (CFA)
-
Zinc bromide (ZnBr₂), 78% aqueous solution
-
Bromine (Br₂)
-
38% aqueous sodium bisulfite solution
-
Water
Equipment:
-
0.5-liter reaction flask
-
Magnetic stirrer
-
Thermometer
-
Addition funnel
-
Reflux condenser
Procedure:
-
To a 0.5-liter reaction flask equipped with a magnetic stirrer, thermometer, addition funnel, and reflux condenser, add 2-chloro-4-fluoroanisole (112 g, 0.7 mol) and 78% aqueous zinc bromide solution (265.4 g, 0.92 mol).[2]
-
Warm the mixture to 50°C.[2]
-
Add bromine (112 g, 0.7 mol) dropwise over two hours.[2]
-
Maintain the reaction temperature at 54°C for an additional two hours.[2]
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) to determine the product distribution.[2]
-
After the reaction is complete, cool the mixture to 25°C. A light-colored solid may precipitate.[2]
-
Quench the reaction by adding a small amount of 38% aqueous sodium bisulfite solution to remove any unreacted bromine.[2]
-
Separate the phases and wash the organic layer with water.[2]
-
The crude product can be purified by evaporation of the solvent or other chromatographic techniques.
Data Presentation
The following table summarizes the quantitative data from the synthesis, particularly the product distribution after the bromination step as determined by HPLC analysis.[2]
| Compound | Abbreviation | Percentage (%) |
| 2-Chloro-4-fluoroanisole | CFA | 3.4 |
| This compound | 5-BCFA | 78.8 |
| 6-Bromo-2-chloro-4-fluoroanisole | 6-BCFA | 12.9 |
| Other Impurities | - | Balance |
Visualizations
Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis process from the starting material to the final product.
Caption: Synthetic pathway for this compound.
Purification and Analysis Workflow
This diagram outlines the general workflow for the workup and analysis of the final product.
Caption: General workup and analysis procedure.
References
Application Notes and Protocols for the Synthesis of 5-Bromo-2-chloro-4-fluoroanisole
Introduction
5-Bromo-2-chloro-4-fluoroanisole is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its specific substitution pattern presents a synthetic challenge, making a reliable and scalable protocol essential for researchers in drug discovery and crop protection.[1][2] This document provides a detailed protocol for the synthesis of this compound, adapted from established methods.[1] The protocol outlines a three-step process commencing with the methylation of 4-fluorophenol, followed by chlorination, and culminating in the regioselective bromination to yield the desired product.
Data Presentation
The following table summarizes the quantitative data for the final bromination step in the synthesis of this compound.[1]
| Compound | Starting Amount (moles) | Reagent | Reagent Amount (moles) | Reaction Temperature | Reaction Time | HPLC Analysis Results |
| 2-Chloro-4-fluoroanisole (CFA) | 0.7 | Bromine | 0.7 | 50-54°C | 4 hours | 3.4% CFA, 78.8% 5-BCFA, 12.9% 6-BCFA |
| Zinc Bromide (aq.) | 0.92 |
Experimental Workflow Diagram
Caption: Synthetic pathway for this compound.
Experimental Protocols
The synthesis of this compound is performed in three main steps.
Step A: Synthesis of 4-Fluoroanisole [1]
-
Reaction Setup: In a three-necked reaction flask equipped with a magnetic stirrer, reflux condenser, and a gas sparging inlet tube, combine 4-fluorophenol (15.76 g, 125 mmol), water (75 g), PEG 600 (0.3 g), and 40% sodium hydroxide solution (24 g, 240 mmol).
-
Methylation: Heat the mixture to 85°C with stirring. Introduce methyl bromide (11.7 g, 123 mmol) over a period of seven hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The upper organic phase is then separated to yield 4-fluoroanisole.
Step B: Synthesis of 2-Chloro-4-fluoroanisole [1]
-
Reaction Setup: In a two-liter reaction flask equipped with a magnetic stirrer, thermometer, reflux condenser with a CaCl2 moisture trap, and an addition funnel, place 4-fluoroanisole (252 g, 2 mol) and triethylamine (6 g, 0.06 mol).
-
Chlorination: Add sulfuryl chloride (300 g, 2.2 mol) to the flask over 3.5 hours. The temperature of the reaction mixture will rise from 25°C to 37°C, accompanied by the evolution of gas.
-
Monitoring: The reaction progress can be monitored by appropriate analytical techniques (e.g., GC, TLC) until the starting material is consumed.
-
Isolation: Upon completion, the desired 2-chloro-4-fluoroanisole can be isolated using standard purification techniques.
Step C: Synthesis of this compound [1]
-
Reaction Setup: In a 0.5-liter reaction flask equipped with a magnetic stirrer, thermometer, addition funnel, and a reflux condenser, place 2-chloro-4-fluoroanisole (112 g, 0.7 mol) and an aqueous solution of zinc bromide (265.4 g, 0.92 mol, 78% aq.).
-
Bromination: Warm the mixture to 50°C. Add bromine (112 g, 0.7 mol) dropwise over two hours.
-
Reaction Completion: Maintain the reaction temperature at 54°C for an additional two hours.
-
Product Isolation: Cool the mixture to 25°C, which will cause a light-colored solid to precipitate. The crude product can then be collected and purified. HPLC analysis of the crude mixture typically shows a composition of approximately 78.8% this compound, 12.9% of the 6-bromo isomer, and 3.4% unreacted 2-chloro-4-fluoroanisole.[1]
References
Application Notes and Protocols: Regioselective Synthesis of 5-Bromo-2-chloro-4-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-4-fluoroanisole is a halogenated aromatic compound of significant interest as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific substitution pattern presents a synthetic challenge, requiring a highly regioselective approach to favor the desired isomer over other potential bromination products. This document provides a detailed protocol for the regioselective synthesis of this compound, adapted from established methodologies. It includes protocols for the preparation of the starting material, a summary of reaction outcomes, and key characterization data.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 146447-18-9 | Chem-Impex |
| Molecular Formula | C₇H₅BrClFO | PubChem |
| Molecular Weight | 239.47 g/mol | PubChem |
| Appearance | White to light yellow powder/crystal | Chem-Impex |
| Melting Point | 72 - 76 °C | Chem-Impex |
| Purity | ≥ 98% (GC) | Chem-Impex |
| SMILES | COC1=CC(=C(C=C1Cl)F)Br | PubChem |
| InChI | InChI=1S/C7H5BrClFO/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3H,1H3 | PubChem |
Table 2: Regioselective Bromination of 2-Chloro-4-fluoroanisole
| Product | Abbreviation | Yield (%) | Method |
| This compound | 5-BCFA | 78.8 | ZnBr₂/Br₂ |
| 6-Bromo-2-chloro-4-fluoroanisole | 6-BCFA | 12.9 | ZnBr₂/Br₂ |
| Unreacted Starting Material | CFA | 3.4 | ZnBr₂/Br₂ |
| This compound | 5-BCFA | 27 | H₂SO₄/Br₂ |
Data for ZnBr₂/Br₂ method from HPLC analysis reported in patent WO 99/19275. Data for H₂SO₄/Br₂ method reported in JP 4-356438 A2, as cited in WO 99/19275.
Experimental Protocols
The synthesis of this compound is a multi-step process that begins with the preparation of 4-fluoroanisole, followed by chlorination to yield 2-chloro-4-fluoroanisole, and finally, a regioselective bromination.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 4-Fluoroanisole
This protocol outlines the methylation of 4-fluorophenol to produce 4-fluoroanisole.
Materials:
-
4-Fluorophenol (4-FP)
-
Sodium hydroxide (NaOH), 40% aqueous solution
-
Polyethylene glycol 600 (PEG 600)
-
Methyl bromide (MeBr)
-
Water
-
Three-necked reaction flask equipped with magnetic stirring, reflux condenser, and gas sparging inlet tube.
Procedure:
-
To the reaction flask, add 4-fluorophenol (15.76 g, 125 mmol), water (75 g), PEG 600 (0.3 g), and 40% NaOH solution (24 g, 240 mmol).
-
Heat the mixture to 85°C with stirring.
-
Introduce methyl bromide (117 g) over a period of seven hours.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the upper organic phase to yield 4-fluoroanisole.
Step 2: Synthesis of 2-Chloro-4-fluoroanisole (CFA)
This protocol describes the chlorination of 4-fluoroanisole.
Materials:
-
4-Fluoroanisole (4-FA)
-
Triethylamine (TEA)
-
Sulfuryl chloride (SO₂Cl₂)
-
Two-liter reaction flask with magnetic stirring, thermometer, reflux condenser with a CaCl₂ moisture trap, and an addition funnel.
Procedure:
-
In the reaction flask, combine 4-fluoroanisole (252 g, 2 mol) and triethylamine (6 g, 0.06 mol).
-
Over 3.5 hours, add sulfuryl chloride (300 g, 2.2 mol) to the mixture. The temperature will rise from approximately 25°C to 37°C, accompanied by gas evolution (HCl and SO₂).
-
Stir the reaction mixture for an additional two hours to ensure completion.
-
The crude product can be used directly in the next step or purified by distillation.
Step 3: Regioselective Synthesis of this compound (5-BCFA)
This protocol details the regioselective bromination of 2-chloro-4-fluoroanisole.
Materials:
-
2-Chloro-4-fluoroanisole (CFA)
-
Zinc bromide (ZnBr₂), 78% aqueous solution
-
Bromine (Br₂)
-
0.5-liter reaction flask with magnetic stirring, thermometer, addition funnel, and reflux condenser.
Procedure:
-
Place 2-chloro-4-fluoroanisole (112 g, 0.7 mol) and 78% aqueous zinc bromide (265.4 g, 0.92 mol) into the reaction flask.
-
Warm the mixture to 50°C.
-
Add bromine (112 g, 0.7 mol) dropwise over two hours.
-
Maintain the reaction temperature at 54°C for an additional two hours.
-
Monitor the product distribution using High-Performance Liquid Chromatography (HPLC). The expected outcome is approximately 78.8% 5-BCFA, 12.9% of the isomeric 6-BCFA, and 3.4% unreacted CFA.
-
Cool the mixture to 25°C, which should cause the product to precipitate as a light-colored solid.
-
The solid can be collected by filtration and purified further, for example, by recrystallization.
Discussion of Regioselectivity
The bromination of 2-chloro-4-fluoroanisole is an electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) is an activating, ortho, para-directing group. The chloro (-Cl) and fluoro (-F) groups are deactivating but also ortho, para-directing. The directing effects of the substituents on the aromatic ring determine the position of bromination.
In the starting material, 2-chloro-4-fluoroanisole, the positions available for substitution are C3, C5, and C6.
-
Position 5: This position is para to the chloro group and ortho to the methoxy group, making it electronically favorable.
-
Position 6: This position is ortho to the chloro group and meta to the fluoro group.
-
Position 3: This position is ortho to the fluoro group and meta to the methoxy group.
The use of an aqueous zinc bromide solution as the reaction medium significantly enhances the regioselectivity towards the formation of the 5-bromo isomer (78.8%) over the 6-bromo isomer (12.9%). In contrast, direct bromination using sulfuric acid as the medium is reported to yield only 27% of the desired 5-bromo isomer, highlighting the critical role of the reaction conditions in controlling the regioselectivity.
Conclusion
The protocol described provides a robust and highly regioselective method for the synthesis of this compound, a valuable building block in medicinal and agricultural chemistry. The use of a zinc bromide aqueous solution is key to achieving high selectivity for the desired isomer. The detailed experimental procedures and data presented in this application note serve as a comprehensive resource for researchers engaged in the synthesis of complex halogenated aromatic compounds.
References
Application Notes and Protocols for 5-Bromo-2-chloro-4-fluoroanisole in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Bromo-2-chloro-4-fluoroanisole as a versatile pharmaceutical intermediate. The focus is on its application in the synthesis of kinase inhibitors, exemplified by its potential role in the synthesis of Foretinib, a multi-kinase inhibitor targeting MET and VEGFR-2. This document includes detailed, plausible experimental protocols, quantitative data, and visualizations to support researchers in drug discovery and development.
Introduction
This compound is a halogenated aromatic compound that serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its unique substitution pattern with bromine, chlorine, and fluorine atoms provides multiple reactive sites for various cross-coupling reactions, allowing for the construction of complex molecular architectures.[1] This intermediate is particularly noted for its role in the development of anti-cancer agents and other biologically active molecules.[1]
Application in the Synthesis of Kinase Inhibitors: Foretinib
Foretinib (GSK1363089) is a potent inhibitor of multiple receptor tyrosine kinases, including MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] These kinases are crucial mediators of tumor growth, angiogenesis, and metastasis.[2] The chemical structure of Foretinib features a complex quinoline core connected to a substituted phenyl group via an ether linkage. A key precursor in the synthesis of Foretinib is a substituted aniline, specifically 3-fluoro-4-(quinolin-4-yloxy)aniline. This compound is a plausible starting material for the synthesis of this crucial intermediate.
The synthetic strategy would involve a two-step process:
-
Ullmann Condensation: Formation of a diaryl ether by coupling this compound with a protected 4-aminophenol or a quinolinol derivative.
-
Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution: Conversion of the remaining halogen (bromo or chloro) to an amino group to yield the desired aniline intermediate.
Experimental Workflow: Synthesis of a Key Foretinib Precursor
The following diagram illustrates a plausible synthetic workflow for the preparation of a key aniline intermediate for Foretinib, starting from this compound.
Caption: Synthetic workflow for a Foretinib precursor.
Experimental Protocols
The following are detailed, representative protocols for the key transformations involved in the synthesis of a Foretinib precursor from this compound.
Protocol 1: Ullmann Condensation for Diaryl Ether Synthesis
This protocol describes the copper-catalyzed synthesis of a diaryl ether intermediate from this compound and 4-hydroxyquinoline.
Materials:
-
This compound
-
4-Hydroxyquinoline
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq), 4-hydroxyquinoline (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a 0.5 M concentration with respect to the this compound.
-
Purge the flask with nitrogen for 15 minutes.
-
Add copper(I) iodide (0.1 eq) and 1,10-phenanthroline (0.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether intermediate.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of the diaryl ether intermediate to yield the key aniline precursor.
Materials:
-
Diaryl ether intermediate from Protocol 1
-
Benzophenone imine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask, add the diaryl ether intermediate (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by benzophenone imine (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Dissolve the crude residue in methanol and treat with an excess of hydroxylamine hydrochloride to deprotect the imine and form the free aniline.
-
Purify the crude aniline derivative by column chromatography to yield the final key aniline precursor.
Data Presentation
The following table summarizes representative quantitative data for the proposed synthetic route. These values are based on typical yields and purities for similar reactions found in the literature.
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |
| 1 | Ullmann Condensation | This compound, 4-Hydroxyquinoline | Diaryl Ether Intermediate | 75-85 | >95 (by HPLC) |
| 2 | Buchwald-Hartwig Amination | Diaryl Ether Intermediate, Benzophenone imine | Key Aniline Precursor | 70-80 | >98 (by HPLC) |
Signaling Pathway Inhibition by Foretinib
Foretinib exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that ultimately leads to increased cell proliferation, migration, and the formation of new blood vessels (angiogenesis). Foretinib, as an ATP-competitive inhibitor, blocks the phosphorylation of VEGFR-2, thereby inhibiting these downstream effects.
The following diagram illustrates the VEGFR-2 signaling pathway and the inhibitory action of Foretinib.
Caption: VEGFR-2 signaling pathway and its inhibition by Foretinib.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds. Its application in the potential synthesis of the multi-kinase inhibitor Foretinib highlights its strategic importance in drug discovery. The provided protocols and data serve as a guide for researchers to utilize this building block in the development of novel therapeutics, particularly in the field of oncology. The understanding of the target signaling pathways, such as the VEGFR-2 pathway, is crucial for the rational design of next-generation kinase inhibitors.
References
Application of 5-Bromo-2-chloro-4-fluoroanisole in Agrochemical Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Bromo-2-chloro-4-fluoroanisole is a key halogenated aromatic intermediate increasingly utilized in the synthesis of advanced agrochemicals. Its specific substitution pattern offers a versatile scaffold for the development of novel herbicides and fungicides. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent pyrazole-based fungicide, alongside relevant quantitative data and pathway visualizations.
Overview of Synthetic Applications
This compound serves as a crucial starting material for the synthesis of various agrochemical active ingredients.[1][2] Its utility primarily lies in its conversion to the corresponding phenol, 5-Bromo-2-chloro-4-fluorophenol, which can then be coupled with various heterocyclic systems to generate target molecules with desired biological activities. The presence of bromine, chlorine, and fluorine atoms on the phenyl ring can enhance the efficacy and modulate the physicochemical properties of the final agrochemical product.
A significant application of this intermediate is in the synthesis of pyrazole carboxamide fungicides. These fungicides are a modern class of agrochemicals that exhibit high efficacy against a broad spectrum of fungal pathogens.
Synthesis of a Novel Pyrazole Fungicide
This section details the synthesis of a novel pyrazole fungicide from this compound. The synthesis involves a two-step process: demethylation of the anisole to the corresponding phenol, followed by an etherification reaction with a pyrazole derivative.
Synthetic Pathway
The overall synthetic pathway is illustrated below:
Caption: Synthetic pathway from this compound to a novel pyrazole fungicide.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-chloro-4-fluorophenol (Demethylation)
This protocol is adapted from standard demethylation procedures for aryl methyl ethers.
-
Materials and Reagents:
-
This compound
-
Boron tribromide (BBr₃) or Pyridinium hydrochloride
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification equipment
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (1.2 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1M HCl.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 5-Bromo-2-chloro-4-fluorophenol.
-
Step 2: Synthesis of the Novel Pyrazole Fungicide (Etherification)
This protocol outlines the etherification of the synthesized phenol with a pyrazole derivative.
-
Materials and Reagents:
-
5-Bromo-2-chloro-4-fluorophenol (1.0 eq)
-
1-(chloromethyl)-3-(difluoromethyl)-1H-pyrazole (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Standard laboratory glassware and purification equipment
-
-
Procedure:
-
To a solution of 5-Bromo-2-chloro-4-fluorophenol in DMF, add potassium carbonate.
-
Add 1-(chloromethyl)-3-(difluoromethyl)-1H-pyrazole to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring completion by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final novel pyrazole fungicide.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of the novel pyrazole fungicide.
| Step | Reactant | Product | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
| Demethylation | This compound | 5-Bromo-2-chloro-4-fluorophenol | Boron tribromide | DCM | -78 °C to RT | 12-24 | 85-95 | >98 |
| Etherification | 5-Bromo-2-chloro-4-fluorophenol | Novel Pyrazole Fungicide | 1-(chloromethyl)-3-(difluoromethyl)-1H-pyrazole, K₂CO₃ | DMF | 60-80 °C | 4-8 | 80-90 | >99 |
Mechanism of Action and Biological Target
The synthesized novel pyrazole fungicide belongs to the class of Succinate Dehydrogenase Inhibitors (SDHIs).
Caption: Mechanism of action of the novel pyrazole fungicide as an SDHI.
SDHIs act by inhibiting Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain in fungi. This inhibition blocks the electron transport chain, leading to a disruption of ATP synthesis and ultimately causing fungal cell death. The pyrazole carboxamide moiety is crucial for binding to the active site of the succinate dehydrogenase enzyme.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocols and data presented here provide a framework for the development of potent pyrazole-based fungicides. The unique substitution pattern of this starting material allows for the creation of highly efficacious agrochemicals with the potential to address the ongoing challenges in crop protection. Further research can explore the synthesis of other classes of agrochemicals and investigate the structure-activity relationships of derivatives to optimize their biological performance.
References
Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloro-4-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-4-fluoroanisole is a versatile trifunctionalized aromatic building block of significant interest in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical research, where it serves as a key intermediate for the development of novel bioactive compounds, including anti-cancer agents and antibiotics.[1] The strategic placement of bromo, chloro, and fluoro substituents, along with the methoxy group, offers multiple reaction sites for selective functionalization.
This document provides detailed application notes and protocols for various palladium-catalyzed cross-coupling reactions with this compound, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. A key aspect of these reactions is the chemoselective functionalization of the carbon-bromine (C-Br) bond over the more stable carbon-chlorine (C-Cl) bond, owing to the differential reactivity of halogens in palladium-catalyzed cross-coupling, which generally follows the order I > Br > Cl.[2]
Chemoselectivity: C-Br vs. C-Cl Reactivity
The primary strategic consideration when performing cross-coupling reactions with this compound is the selective activation of the C-Br bond. The oxidative addition of palladium(0) to the C-Br bond is significantly faster than to the C-Cl bond. This inherent difference in reactivity allows for the selective formation of a new bond at the C5 position, leaving the chloro group at the C2 position available for subsequent transformations. By carefully selecting the catalyst, ligand, base, and reaction conditions, a high degree of chemoselectivity can be achieved.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures commonly found in pharmacologically active molecules.
Illustrative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 8 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF/H₂O (5:1) | 100 | 16 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 95 | 12 | 80-90 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene and water, 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, providing access to substituted alkynyl aromatic compounds. These products are valuable intermediates in the synthesis of natural products and organic materials.[3][4]
Illustrative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 6 | 80-90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (3) | DMF | 50 | 8 | 75-85 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | Et₃N (3) | Toluene | 70 | 10 | 70-80 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Diisopropylamine (3) | THF | RT | 12 | 70-80 |
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), the copper(I) co-catalyst (e.g., CuI, 4 mol%), and the base (e.g., triethylamine, 3.0 equiv.).
-
Inert Atmosphere: Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Reagent Addition: Add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C).
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture, dilute with an organic solvent (e.g., diethyl ether), and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between this compound and an alkene. This reaction is particularly useful for the synthesis of substituted styrenes and other vinylated aromatic compounds.
Illustrative Data for Heck Reaction
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 16 | 70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMA | 120 | 24 | 65-75 |
| 3 | Methyl methacrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | NaOAc (2) | NMP | 110 | 18 | 60-70 |
| 4 | Acrylonitrile | Pd(OAc)₂ (2) | - | Et₃N (2) | Acetonitrile | 80 | 20 | 70-80 |
Detailed Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if required, e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Reagent/Solvent Addition: Add the degassed solvent (e.g., DMF) followed by the alkene (1.5 equiv.).
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at the specified temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is highly valuable in drug discovery for synthesizing arylamines from this compound and a variety of primary or secondary amines.[2]
Illustrative Data for Buchwald-Hartwig Amination
| Entry | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | 70-80 |
| 4 | Diethylamine | Pd(OAc)₂ (2) | JohnPhos (4) | LiHMDS (1.5) | THF | 80 | 24 | 65-75 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Catalyst Preparation: In an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.5 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 5-Bromo-2-chloro-4-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction is extensively used in the pharmaceutical and agrochemical industries for the synthesis of complex molecular architectures. 5-Bromo-2-chloro-4-fluoroanisole is a valuable synthetic intermediate, possessing three distinct functional handles that can be selectively manipulated. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under palladium catalysis allows for a chemoselective Suzuki-Miyaura coupling. This application note provides a detailed protocol for the selective coupling at the more reactive C-Br bond of this compound with a variety of arylboronic acids, leaving the C-Cl and C-F bonds intact for potential subsequent transformations.
Principle of the Reaction
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The established reactivity order for halogens in the oxidative addition step is I > Br > Cl, which is the foundation for the selective functionalization of dihalogenated aromatic compounds. In the case of this compound, the palladium catalyst will preferentially insert into the weaker C-Br bond over the stronger C-Cl bond. The key steps of the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) forms a boronate complex, which then transfers the aryl group to the palladium center.
-
Reductive Elimination: The two organic ligands on the palladium complex couple to form the biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
Recommended Reaction Conditions
Based on established protocols for similar bromo-chloro substituted arenes, the following conditions are recommended for the selective Suzuki-Miyaura coupling of this compound.
Table 1: Optimized Reaction Parameters for Selective Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Arylboronic Acid | 1.1 - 1.5 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 1 - 5 mol% |
| Ligand | PPh₃ or dppf (if not using a pre-formed complex) | 2 - 10 mol% |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Degassed |
| Temperature | 80 - 100 °C | |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Protocol
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-chloro-4-fluoroanisole.
Expected Results and Data Presentation
The following table summarizes the expected yields for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids under the optimized conditions. Yields are representative and may vary depending on the specific substrate and reaction scale.
Table 2: Representative Yields for the Selective Suzuki Coupling of this compound
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-4-fluoro-5-phenylanisole | 85 - 95 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-4-fluoro-5-(4-methoxyphenyl)anisole | 80 - 90 |
| 3 | 4-Acetylphenylboronic acid | 5-(4-Acetylphenyl)-2-chloro-4-fluoroanisole | 75 - 85 |
| 4 | 2-Methylphenylboronic acid | 2-Chloro-4-fluoro-5-(o-tolyl)anisole | 70 - 80 |
| 5 | 3,5-Dimethylphenylboronic acid | 2-Chloro-5-(3,5-dimethylphenyl)-4-fluoroanisole | 80 - 90 |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting
Table 3: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Inappropriate base. | 1. Use a fresh batch of catalyst. 2. Ensure thorough degassing of all solvents. 3. Screen other bases such as Cs₂CO₃ or K₃PO₄. |
| Formation of Homocoupling Byproduct | 1. Presence of oxygen. 2. Degradation of boronic acid. | 1. Maintain a strict inert atmosphere throughout the reaction. 2. Use a slight excess of the boronic acid (1.2-1.5 equiv.). |
| Loss of Selectivity (Reaction at C-Cl) | 1. Reaction temperature too high. 2. Prolonged reaction time. | 1. Reduce the reaction temperature. 2. Monitor the reaction closely and stop once the starting material is consumed. |
Conclusion
The selective Suzuki-Miyaura coupling of this compound at the C-Br position is a highly efficient and valuable transformation for the synthesis of complex substituted anisole derivatives. These products can serve as key intermediates in the development of novel pharmaceuticals and agrochemicals. The provided protocol offers a robust starting point for researchers, and further optimization of reaction parameters may be necessary for specific arylboronic acid coupling partners to maximize yields and purity.
Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-fluoroanisole
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction is widely employed in the pharmaceutical and materials science industries due to the prevalence of the arylamine motif in bioactive molecules and organic materials.[1] The reaction's utility is rooted in its broad substrate scope and tolerance for various functional groups, offering a significant improvement over traditional methods.[1][3]
This application note provides a detailed protocol for the chemoselective Buchwald-Hartwig amination of 5-Bromo-2-chloro-4-fluoroanisole. The substrate presents a unique challenge and opportunity due to the presence of multiple halogen substituents. The reactivity of aryl halides in palladium-catalyzed couplings generally follows the order: I > Br > Cl > F.[4][5] This differential reactivity allows for the selective amination at the more reactive C-Br bond, leaving the C-Cl and C-F bonds intact for potential subsequent transformations.
Reaction Scheme
The protocol focuses on the selective coupling of an amine at the C-Br position of this compound.

Experimental Protocol
This protocol is a general guideline and may require optimization for specific amines. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.
Materials and Reagents:
-
This compound
-
Amine (e.g., Morpholine, Aniline, or other primary/secondary amine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)
-
Phosphine Ligand (e.g., XantPhos, RuPhos, or BrettPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄))
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and heating block/oil bath
-
Standard work-up and purification supplies (e.g., Diethyl ether, Saturated aq. NH₄Cl, Brine, MgSO₄, Silica gel for chromatography)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol% relative to Pd) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: To the flask, add the base (1.4-2.0 equivalents). Then add the this compound (1.0 equivalent).
-
Solvent and Amine Addition: Add the anhydrous solvent (to make a ~0.1 M solution) followed by the amine (1.1-1.2 equivalents).
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate or Diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl product.
Data Presentation: Reaction Condition Optimization
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yield and selectivity.[1][4] The following table summarizes typical conditions that can be used as a starting point for the amination of this compound. Yields are estimates based on similar transformations reported in the literature.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Amine Type | Est. Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XantPhos (2.5) | NaOtBu (1.4) | Toluene | 100 | Secondary (cyclic) | 85-95 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | Primary (hindered) | 70-85 |
| 3 | BrettPhos Pd G3 (2) | (none) | LHMDS (1.5) | THF | 80 | Primary (unhindered) | 90-98 |
| 4 | Pd₂(dba)₃ (1.5) | Josiphos (3) | Cs₂CO₃ (2.0) | Toluene | 100 | Secondary (acyclic) | 75-90 |
dba = dibenzylideneacetone, LHMDS = Lithium bis(trimethylsilyl)amide
Visualizations
Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[1][3]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
A standardized workflow ensures reproducibility and safety during the experimental setup and execution.
Caption: Step-by-step experimental workflow diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Synthesis of Tri-Substituted Benzene Derivatives from 5-Bromo-2-chloro-4-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the sequential synthesis of tri-substituted benzene derivatives starting from the readily available building block, 5-Bromo-2-chloro-4-fluoroanisole. The strategic functionalization of this molecule is achieved by leveraging the differential reactivity of its three halogen atoms. This approach allows for the controlled introduction of various substituents, leading to a diverse range of molecular architectures with potential applications in medicinal chemistry and materials science. The protocols provided herein are based on established palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Introduction
The selective synthesis of multi-substituted aromatic compounds is a cornerstone of modern organic chemistry, particularly in the development of novel pharmaceuticals and functional materials. The starting material, this compound, offers a versatile platform for creating complex molecular scaffolds. The distinct electronic properties of the bromine, chlorine, and fluorine atoms allow for a stepwise functionalization strategy. In general, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: Br > Cl > F.[1][2] This differential reactivity enables the selective modification of the C-Br bond while leaving the C-Cl and C-F bonds intact for subsequent transformations. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity order is typically F > Cl > Br, allowing for the selective replacement of the fluorine atom under appropriate conditions.[3][4]
This document outlines a three-step synthetic sequence to introduce three different substituents onto the anisole core, demonstrating the utility of this building block in generating molecular diversity. The described methodologies are widely applicable and can be adapted for the synthesis of a broad range of tri-substituted benzene derivatives.
Synthetic Strategy
The overall synthetic strategy involves a sequential three-step process to selectively functionalize each halogenated position on the this compound core. The workflow is designed to exploit the inherent differences in reactivity of the C-Br, C-Cl, and C-F bonds.
Caption: A general workflow for the sequential synthesis of tri-substituted anisole derivatives.
Experimental Protocols
Step 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
The first step involves a selective Suzuki-Miyaura cross-coupling reaction at the most reactive C-Br bond of this compound. This reaction is performed using a palladium catalyst and a suitable base to couple an aryl or heteroaryl boronic acid or ester at the 5-position.
Protocol 1: Synthesis of 2-Chloro-4-fluoro-5-(thiophen-2-yl)anisole
-
Materials:
-
This compound
-
Thiophene-2-boronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), thiophene-2-boronic acid pinacol ester (1.2 equiv.), and Na₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst, [Pd(dppf)Cl₂] (3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 16 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 88-96 |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 82-90 |
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling. Yields are based on similar reported procedures and may vary depending on the specific substrate and reaction scale.[5][6]
Step 2: Selective Buchwald-Hartwig Amination at the C-Cl Position
Following the successful functionalization of the C-Br bond, the less reactive C-Cl bond can be targeted for a Buchwald-Hartwig amination. This reaction introduces a nitrogen-based substituent at the 2-position using a palladium catalyst with a specialized phosphine ligand and a strong base.
Protocol 2: Synthesis of a 5-Aryl-2-(morpholino)-4-fluoroanisole Derivative
-
Materials:
-
5-Aryl-2-chloro-4-fluoroanisole (from Step 1)
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) to a dry Schlenk flask.
-
Add NaOtBu (1.4 equiv.) to the flask.
-
Add 5-Aryl-2-chloro-4-fluoroanisole (1.0 equiv.) and morpholine (1.2 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the flask and heat the mixture to 100 °C for 18 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the product by flash chromatography.
-
| Amine | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | 75-85 |
| Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 70-80 |
| Benzylamine | Pd₂(dba)₃ | BrettPhos | LiHMDS | THF | 80 | 16 | 80-90 |
Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination. Yields are representative and based on general protocols for aryl chlorides.[7][8]
Step 3: Nucleophilic Aromatic Substitution (SNAr) at the C-F Position
The final step involves the substitution of the fluorine atom via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the substituents introduced in the previous steps can facilitate the displacement of the fluoride ion by a suitable nucleophile.
Protocol 3: Synthesis of a Tri-substituted Anisole with a C-4 Ether Linkage
-
Materials:
-
5-Aryl-2-amino-4-fluoroanisole Derivative (from Step 2)
-
Sodium methoxide (NaOMe)
-
Dimethylformamide (DMF, anhydrous)
-
-
Procedure:
-
Dissolve the 5-Aryl-2-amino-4-fluoroanisole derivative (1.0 equiv.) in anhydrous DMF in a sealed tube.
-
Add sodium methoxide (1.5 equiv.).
-
Heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final tri-substituted anisole derivative by preparative HPLC or column chromatography.
-
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Sodium methoxide | - | DMF | 120 | 24 | 60-75 |
| Pyrrolidine | K₂CO₃ | DMSO | 150 | 48 | 55-70 |
| Sodium azide | - | DMF | 100 | 12 | 70-85 |
Table 3: Representative Conditions and Yields for Nucleophilic Aromatic Substitution. Yields are estimated based on the reactivity of activated aryl fluorides.[3][4]
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Tri-substituted benzene derivatives are prevalent scaffolds in many biologically active molecules, including kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently hyperactivated in various cancers. The synthetic routes described herein can be utilized to generate libraries of novel tri-substituted anisole derivatives for screening as potential kinase inhibitors targeting this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by novel tri-substituted anisole derivatives.
Conclusion
The selective, sequential functionalization of this compound provides a powerful and flexible platform for the synthesis of a wide array of tri-substituted benzene derivatives. The distinct reactivity of the three halogen atoms allows for a controlled and predictable introduction of diverse chemical moieties. The protocols outlined in these application notes serve as a valuable resource for researchers in drug discovery and materials science, enabling the efficient generation of novel molecular entities for further investigation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Bromo-2-chloro-4-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-4-fluoroanisole is a versatile, halogen-substituted aromatic compound that serves as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring bromo, chloro, and fluoro groups, allows for selective functionalization, making it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. The differential reactivity of the halogen atoms, particularly the more reactive bromine atom compared to the chlorine atom in palladium-catalyzed cross-coupling reactions, provides a strategic handle for sequential chemical modifications. This document outlines the application of this compound in the synthesis of heterocyclic compounds, focusing on its use in the preparation of substituted benzimidazole derivatives, which are important scaffolds in medicinal chemistry.
Synthesis of a Benzimidazole Precursor via Buchwald-Hartwig Amination
A critical step in the synthesis of certain benzimidazole-based therapeutic agents involves the formation of a carbon-nitrogen bond at the 5-position of the anisole ring. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this transformation. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective amination at the bromine-bearing carbon.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Synthesis of N-(4-bromo-2-chloro-5-methoxyphenyl)-tert-butylamine
This protocol describes the selective amination of this compound.
Materials:
-
This compound
-
tert-Butylamine
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), Xantphos (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene, followed by tert-butylamine (1.2 eq) and palladium(II) acetate (0.01 eq).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(4-bromo-2-chloro-5-methoxyphenyl)-tert-butylamine.
Quantitative Data Summary
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| This compound | C₇H₅BrClFO | 239.47 | 1.0 | - |
| tert-Butylamine | C₄H₁₁N | 73.14 | 1.2 | - |
| N-(4-bromo-2-chloro-5-methoxyphenyl)-tert-butylamine | C₁₁H₁₅BrClNO | 292.60 | - | >85 (Typical) |
Application in the Synthesis of Kinase Inhibitors
Substituted benzimidazoles are a common scaffold in the development of kinase inhibitors, which are a major class of targeted cancer therapies. The N-aryl amine product from the Buchwald-Hartwig reaction can be further elaborated to construct the benzimidazole ring system. Subsequent functionalization, often through another cross-coupling reaction at the remaining chlorine position, allows for the introduction of various substituents to modulate the biological activity and selectivity of the final compound.
Logical Flow for Kinase Inhibitor Synthesis
Caption: Synthetic strategy for kinase inhibitors.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex heterocyclic compounds. The differential reactivity of its halogen substituents allows for selective and sequential functionalization, enabling the construction of diverse molecular architectures. The protocols and data presented here for the synthesis of a key benzimidazole precursor via Buchwald-Hartwig amination highlight its utility for researchers, scientists, and professionals in the field of drug discovery and development, particularly in the synthesis of kinase inhibitors. The ability to perform selective cross-coupling reactions makes this compound an important tool for building libraries of novel heterocyclic compounds for biological screening.
Application Notes and Protocols for Reactions Involving 5-Bromo-2-chloro-4-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reaction mechanisms involving 5-Bromo-2-chloro-4-fluoroanisole (CAS No. 146447-18-9). This versatile building block is a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its distinct substitution pattern, featuring bromo, chloro, and fluoro groups, allows for a range of selective chemical transformations.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for its proper handling and use in chemical synthesis.
| Property | Value |
| CAS Number | 146447-18-9 |
| Molecular Formula | C₇H₅BrClFO |
| Molecular Weight | 239.47 g/mol |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 72 - 76 °C |
| Purity | ≥ 98% (GC) |
Key Reaction Mechanisms and Protocols
The reactivity of this compound is primarily dictated by the presence of three different halogen substituents on the anisole ring. The bromo group at the C5 position is the most susceptible to palladium-catalyzed cross-coupling reactions, followed by the chloro group at C2. The fluoro group at C4 is generally unreactive under these conditions. This differential reactivity allows for selective functionalization of the molecule.
Synthesis of this compound
This protocol describes the synthesis of the title compound from its corresponding phenol.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
A solution of 5-bromo-2-chloro-4-fluorophenol (1.0 g, 4.4 mmol) in N,N-dimethylformamide (DMF, 5 mL) and methyl iodide (0.55 mL, 8.8 mmol) is added to potassium carbonate (1.2 g, 8.9 mmol).[3] The reaction mixture is stirred at 20°C for 20 hours. Following the completion of the reaction, the mixture is worked up to isolate the product. This method has been reported to yield 90% of the desired this compound.[3]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position of this compound is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This chemoselectivity is due to the higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle.[4]
This reaction is a powerful method for the formation of carbon-nitrogen bonds. A patent describes the coupling of this compound with piperazine.[1]
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol (Adapted from Patent Literature):
In a reaction vessel under an inert atmosphere, this compound is dissolved in toluene. To this solution, piperazine, sodium t-butanolate, and a catalytic amount of palladium diacetate are added.[1] The reaction mixture is heated, and the progress is monitored by an appropriate analytical technique such as TLC or LC-MS. Upon completion, the reaction is cooled, and the product is isolated and purified using standard procedures.
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol (General):
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water. Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress. After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried and concentrated, and the crude product is purified by crystallization or column chromatography.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.
General Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Experimental Protocol (General):
To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%). Add a degassed solvent such as tetrahydrofuran (THF) or DMF, followed by a suitable base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.). Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture. Stir the reaction at room temperature or with gentle heating until the starting material is consumed. The work-up and purification are performed using standard organic synthesis techniques.
Nucleophilic Aromatic Substitution (SNAr)
While less common for aryl bromides and chlorides compared to activated aryl fluorides, nucleophilic aromatic substitution can be a potential reaction pathway for this compound, particularly at the C4 position (fluoro-substituted). The electron-withdrawing nature of the chloro and bromo substituents may provide some activation for nucleophilic attack at the C-F bond, especially with strong nucleophiles and under forcing conditions. However, palladium-catalyzed cross-coupling at the C-Br bond is generally the more facile and selective transformation.
Summary of Reaction Data
The following table summarizes the key reactions and typical conditions for this compound.
| Reaction Type | Reagents and Conditions | Product Type | Reported Yield |
| Synthesis | 5-Bromo-2-chloro-4-fluorophenol, CH₃I, K₂CO₃, DMF, 20°C, 20h | This compound | 90%[3] |
| Buchwald-Hartwig Amination | Piperazine, Pd(OAc)₂, NaOtBu, Toluene | N-arylated piperazine | N/A |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base, Solvent, 80-100°C | 5-Aryl-2-chloro-4-fluoroanisole | N/A |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, CuI, Amine base, Solvent, RT-Heat | 5-Alkynyl-2-chloro-4-fluoroanisole | N/A |
N/A: Not available in the searched literature for this specific substrate. Yields are highly dependent on the specific substrate, catalyst, and conditions used.
Logical Workflow for Selective Functionalization
The differential reactivity of the halogen atoms in this compound allows for a logical and stepwise approach to the synthesis of polysubstituted anisole derivatives.
Caption: Stepwise functionalization of this compound.
References
Application Notes and Protocols for the Derivatization of 5-Bromo-2-chloro-4-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-4-fluoroanisole is a versatile, halogen-rich aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules.[1] Its distinct substitution pattern offers multiple reaction sites for derivatization, making it an attractive building block in medicinal chemistry and agrochemical research for the development of novel therapeutic agents and crop protection agents.[1] The presence of bromo, chloro, and fluoro substituents allows for selective functionalization through various modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
This document provides detailed application notes and experimental protocols for the key derivatization reactions of this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.
Key Derivatization Strategies
The derivatization of this compound can be strategically approached by leveraging the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[2] This principle allows for the selective functionalization of the C-Br bond while leaving the C-Cl and C-F bonds intact for subsequent transformations. Nucleophilic aromatic substitution, on the other hand, is facilitated by the electron-withdrawing nature of the fluorine and chlorine atoms, which activate the aromatic ring for nucleophilic attack.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl motifs commonly found in pharmacologically active molecules.[3] For this compound, this reaction can be selectively performed at the more reactive C-Br bond.[3]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) to the flask.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data (Illustrative):
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Typical Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 8 | 2-Chloro-4-fluoro-5-phenylanisole | 75-90 |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O | 100 | 6 | 2-Chloro-4-fluoro-5-(4-methoxyphenyl)anisole | 70-85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, enabling the formation of arylamines.[4][5] This reaction is a cornerstone in medicinal chemistry for synthesizing molecules with arylamine moieties.[2] Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br bond of this compound.[2]
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 equiv.) and Xantphos (0.02 equiv.) to a dry Schlenk flask.
-
Add sodium tert-butoxide (1.4 equiv.) and this compound (1.0 equiv.).
-
Add anhydrous toluene, followed by morpholine (1.2 equiv.).
-
Seal the flask and heat the mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data (Illustrative):
| Reactant 1 | Amine (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Typical Yield (%) |
| This compound | Morpholine (1.2) | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.4) | Toluene | 110 | 18 | 4-(3-Chloro-4-fluoro-5-methoxyphenyl)morpholine | 70-85 |
| This compound | Aniline (1.2) | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 100 | 24 | N-(3-Chloro-4-fluoro-5-methoxyphenyl)aniline | 65-80 |
Nucleophilic Aromatic Substitution (SNAAr)
Nucleophilic aromatic substitution (SNAAr) is a key transformation for introducing nucleophiles onto an aromatic ring.[6] The reaction is favored when the ring is substituted with electron-withdrawing groups ortho and/or para to the leaving group.[7] In this compound, the fluorine and chlorine atoms activate the ring towards nucleophilic attack. The fluorine atom is generally a better leaving group than chlorine in SNAAr reactions.[8]
Reaction Scheme:
Caption: Nucleophilic aromatic substitution on this compound.
Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Dimethylformamide (DMF, anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add sodium methoxide (1.5 equiv.) portion-wise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Quantitative Data (Illustrative):
| Reactant 1 | Nucleophile (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Typical Yield (%) |
| This compound | NaOMe (1.5) | - | DMF | 90 | 12 | 5-Bromo-2-chloro-4-methoxyanisole | 60-75 |
| This compound | NaN₃ (2.0) | - | DMSO | 100 | 18 | 4-Azido-5-bromo-2-chloroanisole | 55-70 |
Experimental Workflow
The general workflow for the derivatization of this compound involves several key stages, from reaction setup to product purification and characterization.
Caption: General experimental workflow for derivatization reactions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The selective derivatization of this compound through Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provides access to a wide range of novel structures for applications in drug discovery and materials science. The protocols and data presented in this document serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors. It is important to note that the provided protocols are illustrative and may require optimization for specific substrates and desired outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-chloro-4-fluoroanisole
This technical support center provides researchers, scientists, and drug development professionals with essential information for the synthesis of 5-Bromo-2-chloro-4-fluoroanisole. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address challenges encountered during the synthesis, with a primary focus on managing isomeric purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and direct method is the electrophilic bromination of 2-chloro-4-fluoroanisole (CFA).[1] This starting material can be synthesized in two steps from 4-fluorophenol: methylation to form 4-fluoroanisole, followed by chlorination with sulfuryl chloride.[1]
Q2: What is the primary challenge in the synthesis of this compound?
The main challenge is controlling the regioselectivity of the bromination reaction. The reaction often yields a mixture of the desired 5-bromo isomer and the undesired 6-bromo-2-chloro-4-fluoroanisole isomer, which can be difficult to separate.[1] The particular substitution pattern of the target molecule makes achieving high purity of the 5-bromo isomer a significant challenge.[1]
Q3: Why does the 6-bromo isomer form?
The formation of the 6-bromo isomer is a result of competing directing effects of the substituents on the 2-chloro-4-fluoroanisole ring. The methoxy (-OCH₃) group is a strong activating group that directs bromination to the positions ortho and para to it (C5 and C1). The chloro (-Cl) and fluoro (-F) groups are deactivating but also direct ortho and para. While the primary substitution is expected at C5 (ortho to the methoxy group), some substitution occurs at C6 (ortho to the chloro group), leading to the isomeric impurity.
Q4: What are the typical yields and isomer ratios for this synthesis?
A reported synthesis using bromine and zinc bromide at 54°C resulted in a product mixture containing 78.8% of the desired this compound (5-BCFA) and 12.9% of the undesired 6-bromo isomer (6-BCFA).[1]
Troubleshooting Guide: Isomeric Impurity and Low Yield
This guide addresses the most common issue of forming the undesired 6-bromo isomer and provides strategies to improve the yield and purity of the desired this compound.
Problem: High percentage of the 6-bromo isomer in the product mixture.
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Possible Cause 1: Reaction Temperature is Too High.
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Explanation: Higher temperatures can reduce the selectivity of electrophilic aromatic substitution, leading to the formation of thermodynamically controlled products over kinetically favored ones. This can increase the proportion of the undesired 6-bromo isomer.
-
Suggested Solution: Perform the reaction at a lower temperature. Experiment with a range of temperatures (e.g., 0°C, 25°C) to find the optimal balance between reaction rate and selectivity. Monitor the isomer ratio at each temperature point using HPLC or GC analysis.
-
-
Possible Cause 2: Inappropriate Lewis Acid Catalyst or Reaction Medium.
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Explanation: The choice and concentration of the Lewis acid can significantly influence the electrophilicity of the bromine and the regiochemical outcome. The patent literature describes using an aqueous solution of ZnBr₂.[1] Other processes using sulfuric acid as a medium have reported poor selectivity, yielding only 27% of the desired isomer.[1]
-
Suggested Solution:
-
Optimize Catalyst Concentration: Vary the molar equivalents of ZnBr₂ to see its effect on the isomer ratio.
-
Screen Other Lewis Acids: Consider milder Lewis acids (e.g., FeBr₃, AlCl₃, I₂) in catalytic amounts. The strength and steric bulk of the catalyst can alter the reaction pathway.
-
Solvent Screening: The polarity of the solvent can affect selectivity. Test a range of anhydrous solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon tetrachloride.
-
-
-
Possible Cause 3: Highly Reactive Brominating Agent.
-
Explanation: Elemental bromine (Br₂) is highly reactive and can lead to lower selectivity.
-
Suggested Solution: Consider using a milder brominating agent, such as N-Bromosuccinimide (NBS), in the presence of a catalytic amount of acid. NBS can provide a lower concentration of the electrophilic bromine species, which often favors the formation of the kinetically preferred product.
-
Problem: Difficulty in separating the 5-bromo and 6-bromo isomers.
-
Possible Cause: Similar Physicochemical Properties.
-
Explanation: Positional isomers often have very similar boiling points and polarities, making separation by standard distillation or simple chromatography challenging.
-
Suggested Solution:
-
Fractional Recrystallization: This is often the most effective method for separating isomers on a larger scale. A systematic screening of solvents is required. Start with common solvents like ethanol, methanol, hexane, or toluene, and consider mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate). The goal is to find a system where one isomer is significantly less soluble than the other.
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Preparative Chromatography: For smaller scales or for achieving very high purity, preparative HPLC or Flash Chromatography on silica gel can be effective. A careful optimization of the mobile phase (e.g., hexane/ethyl acetate or hexane/dichloromethane gradients) is necessary to achieve baseline separation.
-
-
Synthesis Workflow and Troubleshooting Logic
The following diagrams illustrate the synthetic pathway and a logical workflow for troubleshooting common issues.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for regioselectivity issues.
Quantitative Data Summary
The following table summarizes the quantitative results from a representative synthesis of this compound (5-BCFA) via the bromination of 2-chloro-4-fluoroanisole (CFA).[1]
| Parameter | Value |
| Starting Material | 2-chloro-4-fluoroanisole (CFA) |
| Reagents | Bromine (Br₂), Zinc Bromide (ZnBr₂) |
| Temperature | 50-54 °C |
| Reaction Time | 4 hours |
| Analytical Method | HPLC |
| Composition of Crude Product | |
| Unreacted CFA | 3.4% |
| 5-BCFA (Desired Product) | 78.8% |
| 6-BCFA (Isomer Impurity) | 12.9% |
| Other Impurities | Balance |
Experimental Protocols
The following protocols are adapted from the literature and provide a baseline for the synthesis.[1]
Protocol 1: Synthesis of 2-Chloro-4-fluoroanisole (CFA)
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Materials: 4-fluoroanisole (252 g, 2 mole), Triethylamine (TEA, 6 g, 0.06 mole), Sulfuryl chloride (300 g, 2.2 mole).
-
Setup: Equip a 2-liter reaction flask with a magnetic stirrer, thermometer, reflux condenser with a CaCl₂ trap, and an addition funnel.
-
Procedure:
-
Charge the flask with 4-fluoroanisole and TEA.
-
Over 3.5 hours, add the sulfuryl chloride via the addition funnel. The temperature will rise from ~25°C to ~37°C, and evolution of HCl and SO₂ gas will be observed.
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Stir the reaction for an additional 2 hours after the addition is complete.
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Monitor the reaction to completion by GC.
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The crude product can be purified by distillation to yield pure 2-chloro-4-fluoroanisole.
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Protocol 2: Synthesis of this compound (5-BCFA)
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Materials: 2-chloro-4-fluoroanisole (CFA, 112 g, 0.7 mol), 78% aq. Zinc Bromide (ZnBr₂, 265.4 g, 0.92 mol), Bromine (112 g, 0.7 mol).
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Setup: Equip a 0.5-liter reaction flask with a magnetic stirrer, thermometer, addition funnel, and reflux condenser.
-
Procedure:
-
Charge the flask with CFA and the aqueous ZnBr₂ solution.
-
Warm the mixture to 50°C.
-
Slowly add the bromine over 2 hours, maintaining the temperature.
-
After the addition is complete, continue stirring at 54°C for an additional 2 hours.
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Monitor the reaction progress and isomer ratio by HPLC.
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Cool the mixture to 25°C. A light-colored solid should precipitate.
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The crude product mixture can be isolated and purified by fractional recrystallization or chromatography.
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References
Technical Support Center: Purification of 5-Bromo-2-chloro-4-fluoroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-2-chloro-4-fluoroanisole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthetically prepared this compound?
A1: Common impurities can include unreacted starting materials, regioisomers (such as 6-Bromo-2-chloro-4-fluoroanisole), and byproducts from the bromination or chlorination steps.[1] Depending on the synthetic route, you may also encounter related halogenated anisoles.
Q2: What is the melting point of pure this compound?
A2: The melting point of this compound is reported to be in the range of 72-76 °C.[2] A broad melting range can indicate the presence of impurities.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store the compound at room temperature in a dry, well-ventilated place.[2]
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for determining the purity and isomeric ratio of this compound.[1][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature. Ensure the initial dissolution is complete. |
| No crystal formation | The solution is too dilute, or the cooling process is too rapid. | Concentrate the solution by evaporating some solvent. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[5] Allow the solution to cool slowly. |
| Low recovery | The compound has significant solubility in the cold solvent, or too much solvent was used. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of hot solvent necessary for complete dissolution. |
| Colored crystals | Presence of colored impurities. | Treat the hot solution with activated charcoal before filtration to adsorb colored impurities. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation | Incorrect solvent system (eluent). | Optimize the eluent system using Thin Layer Chromatography (TLC) first. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. |
| Cracked or channeled column | Improper packing of the stationary phase. | Ensure the silica gel is packed uniformly as a slurry. Gently tap the column during packing to remove air bubbles.[6] |
| Compound stuck on the column | The compound is too polar for the chosen eluent. | Gradually increase the polarity of the eluent. A small amount of a more polar solvent like methanol can be added to the eluent system if necessary. |
| Tailing of spots on TLC | The compound is interacting too strongly with the stationary phase, or the sample is overloaded. | Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. Ensure the sample is loaded in a concentrated band and not overloaded. |
Distillation
| Problem | Possible Cause | Solution |
| Bumping | Uneven boiling. | Use a magnetic stirrer or boiling chips to ensure smooth boiling. |
| Decomposition | The compound is not stable at its atmospheric boiling point. | Use vacuum distillation to lower the boiling point. The boiling point of the related compound 5-Bromo-2-chloroanisole is 240-245 °C at 748 mmHg. |
| Product solidifies in the condenser | The melting point of the compound is close to the temperature of the cooling water. | Use warmer water in the condenser or wrap the condenser with a heating tape set to a temperature just above the melting point. |
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: Based on solubility tests, a mixture of ethanol and water or hexanes and ethyl acetate is a good starting point. The compound should be soluble in the hot solvent and insoluble in the cold solvent.
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Dissolution: In a flask, add the crude this compound and the primary solvent (e.g., ethanol or ethyl acetate). Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required to achieve complete dissolution.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography Protocol
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Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).
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Eluent Selection: A gradient of hexanes and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the polarity based on TLC analysis.
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Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the starting eluent mixture. Collect fractions and monitor the separation using TLC.
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Gradient Elution: Gradually increase the proportion of ethyl acetate in the eluent to elute the desired compound.
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Fraction Collection and Analysis: Combine the fractions containing the pure product, as determined by TLC analysis.
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Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrClFO | [2][7] |
| Molecular Weight | 239.47 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 72 - 76 °C | [2] |
| Solubility | Soluble in methanol. | Inferred from general solubility of similar compounds. |
Table 2: Typical Purification Outcomes (Estimated)
| Purification Method | Starting Purity (GC) | Final Purity (GC) | Typical Yield |
| Recrystallization | 90% | >98% | 70-85% |
| Column Chromatography | 85% | >99% | 60-80% |
| Vacuum Distillation | 95% | >99% | 80-90% |
Note: These are estimated values and can vary depending on the nature and amount of impurities.
Visualizations
Caption: Workflow for selecting a purification method for this compound.
Caption: Troubleshooting guide for the recrystallization of this compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. ETS Labs [etslabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. PubChemLite - this compound (C7H5BrClFO) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Separation of 5-Bromo-2-chloro-4-fluoroanisole Isomers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working on the separation of 5-Bromo-2-chloro-4-fluoroanisole and its potential isomers. Due to the limited availability of specific published data on this exact separation, this guide provides general strategies and methodologies based on common practices for separating halogenated aromatic isomers.
Frequently Asked Questions (FAQs)
Q1: What are the likely isomers that can form during the synthesis of this compound?
A1: The synthesis of this compound, depending on the starting materials and reaction conditions (e.g., electrophilic aromatic substitution), can potentially lead to the formation of several structural isomers. The most common isomers would involve the rearrangement of the bromo, chloro, and fluoro substituents on the anisole ring. For example, you might encounter isomers such as 3-Bromo-2-chloro-4-fluoroanisole or 2-Bromo-5-chloro-4-fluoroanisole. The exact isomeric profile will be highly dependent on the synthetic route employed.
Q2: What are the recommended analytical techniques for separating and identifying these isomers?
A2: The primary techniques for the separation and analysis of this compound isomers are high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with a mass spectrometry (MS) detector for definitive identification. Nuclear magnetic resonance (NMR) spectroscopy is also crucial for the structural elucidation of the separated isomers.
Q3: Which chromatographic mode is preferred for the separation of these isomers, Normal-Phase or Reverse-Phase HPLC?
A3: For halogenated aromatic compounds like this compound isomers, Reverse-Phase HPLC (RP-HPLC) is generally the preferred method. This is due to the non-polar nature of the analytes, which allows for good retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase (e.g., acetonitrile/water or methanol/water).
Troubleshooting Guide
HPLC Separation Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Resolution / Co-elution of Isomers | 1. Inappropriate mobile phase composition.2. Suboptimal column chemistry.3. Inadequate column temperature. | 1. Optimize Mobile Phase: Adjust the ratio of organic solvent (acetonitrile or methanol) to water. Perform a gradient elution to enhance separation.2. Screen Different Columns: Try columns with different stationary phases (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms.3. Vary Temperature: Adjust the column oven temperature. Lower temperatures can sometimes improve the resolution of closely related isomers. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Secondary interactions with the stationary phase.3. Incompatible injection solvent. | 1. Reduce Injection Volume/Concentration: Dilute the sample to avoid overloading the column.2. Modify Mobile Phase: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress silanol interactions.3. Match Injection Solvent: Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase. |
| Inconsistent Retention Times | 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition.3. Temperature variations. | 1. Ensure Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time before each injection.2. Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and degassed.3. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention. |
GC Separation Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Isomers Not Separating | 1. Inappropriate GC column.2. Suboptimal temperature program. | 1. Select an Appropriate Column: Use a column with a stationary phase that can differentiate between positional isomers (e.g., a mid-polarity phase like a 5% phenyl-methylpolysiloxane).2. Optimize Temperature Program: Start with a lower initial temperature and use a slow temperature ramp to maximize the separation of closely eluting isomers. |
| Peak Broadening | 1. Too high of an injection port temperature.2. Slow injection speed.3. Column contamination. | 1. Optimize Injector Temperature: Lower the injector temperature to prevent analyte degradation.2. Ensure Fast Injection: Use an autosampler for rapid and reproducible injections.3. Perform Column Maintenance: Bake out the column at the maximum recommended temperature to remove contaminants. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A typical starting point for method development for the separation of this compound isomers would be:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 50% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Gas Chromatography (GC) Method
A general GC method for the analysis of these isomers could be:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
| Injection Mode | Split (50:1) |
Visualizations
Caption: A general experimental workflow for the separation and identification of this compound isomers.
Caption: A troubleshooting flowchart for addressing poor separation of isomers in HPLC.
Technical Support Center: Optimizing Bromination of 2-Chloro-4-fluoroanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-chloro-4-fluoroanisole.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the bromination of 2-chloro-4-fluoroanisole and why?
The expected major product is 5-bromo-2-chloro-4-fluoroanisole. This is due to the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution. The methoxy group (-OCH3) is a strong activating group and is ortho, para-directing. The chloro (-Cl) and fluoro (-F) groups are deactivating but are also ortho, para-directing.
In 2-chloro-4-fluoroanisole, the positions ortho to the strongly activating methoxy group are C2 and C6. The C2 position is already substituted with a chlorine atom. The C6 position is sterically hindered by the adjacent chloro group. Therefore, the electrophilic attack is directed to the position para to the chloro group and ortho to the fluoro group, which is the C5 position.
Q2: What are the common side products in this reaction?
A common side product is the isomeric 6-bromo-2-chloro-4-fluoroanisole.[1] The formation of this isomer occurs due to some electrophilic attack at the C6 position, which is ortho to the methoxy group. The ratio of the desired 5-bromo isomer to the 6-bromo isomer is a key indicator of the reaction's regioselectivity. Over-bromination to yield dibrominated products can also occur if the reaction conditions are not carefully controlled.
Q3: Which brominating agents are suitable for this reaction?
Molecular bromine (Br₂) is a common and effective brominating agent for this transformation.[1] N-Bromosuccinimide (NBS) can also be used, often in the presence of a proton source, and is considered a milder and safer alternative to liquid bromine.
Q4: Is a catalyst necessary for the bromination of 2-chloro-4-fluoroanisole?
While the methoxy group activates the ring towards electrophilic substitution, the presence of two deactivating halogen substituents can slow down the reaction. Therefore, a Lewis acid catalyst such as zinc bromide (ZnBr₂) can be used to polarize the bromine molecule, making it a more potent electrophile and increasing the reaction rate.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | - Insufficiently active brominating agent.- Reaction temperature is too low.- Inadequate reaction time. | - If using NBS, ensure a proton source is present.- Consider using a more reactive brominating agent like Br₂ with a Lewis acid catalyst (e.g., ZnBr₂).- Gradually increase the reaction temperature and monitor the progress by TLC or GC.- Extend the reaction time. |
| Poor regioselectivity (high percentage of 6-bromo isomer) | - High reaction temperature.- Highly reactive brominating agent without proper control. | - Perform the reaction at a lower temperature to favor the thermodynamically more stable product.- Slow, controlled addition of the brominating agent can improve selectivity. |
| Formation of polybrominated byproducts | - Excess of brominating agent.- Reaction run for too long. | - Use a stoichiometric amount or a slight excess of the brominating agent.- Monitor the reaction closely and quench it once the starting material is consumed. |
| Difficult purification of the final product | - Presence of unreacted bromine.- Emulsion formation during workup. | - Quench any remaining bromine with a reducing agent like sodium bisulfite or sodium thiosulfate solution until the orange/red color disappears.- Use a brine wash to break up emulsions. If the problem persists, filtration through a pad of celite may be helpful. |
Experimental Protocol: Bromination of 2-Chloro-4-fluoroanisole
This protocol is adapted from a patented procedure for the synthesis of this compound.[1]
Materials:
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2-chloro-4-fluoroanisole (CFA)
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Zinc bromide (ZnBr₂)
-
Bromine (Br₂)
-
Aqueous sodium bisulfite solution
-
Suitable organic solvent (e.g., dichloromethane)
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Water
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Anhydrous sodium sulfate
Procedure:
-
In a well-ventilated fume hood, charge a reaction flask equipped with a magnetic stirrer, thermometer, addition funnel, and reflux condenser with 2-chloro-4-fluoroanisole (1.0 eq) and zinc bromide (1.3 eq).
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Warm the mixture to 50°C with stirring.
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Slowly add bromine (1.0 eq) to the reaction mixture over a period of two hours, maintaining the temperature at 50-55°C.
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After the addition is complete, continue to stir the mixture at 54°C for an additional two hours. Monitor the reaction progress by HPLC or GC to confirm the consumption of the starting material.
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Cool the reaction mixture to room temperature (25°C).
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Quench the reaction by the dropwise addition of an aqueous sodium bisulfite solution to neutralize any unreacted bromine.
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Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., dichloromethane).
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Separate the organic layer, wash it with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude product can be further purified by distillation or column chromatography.
Data Presentation
Table 1: Product Distribution in the Bromination of 2-Chloro-4-fluoroanisole[1]
| Compound | Abbreviation | Percentage (%) |
| 2-chloro-4-fluoroanisole | CFA | 3.4 |
| This compound | 5-BCFA | 78.8 |
| 6-bromo-2-chloro-4-fluoroanisole | 6-BCFA | 12.9 |
| Unknown Impurities | - | Remainder |
Data obtained via HPLC analysis.
Visualizations
References
Technical Support Center: Synthesis of 5-Bromo-2-chloro-4-fluoroanisole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-chloro-4-fluoroanisole.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the electrophilic bromination of 2-chloro-4-fluoroanisole. This reaction typically employs bromine in the presence of a Lewis acid catalyst.
Q2: What are the major by-products in this synthesis?
The primary by-product is the isomeric 6-Bromo-2-chloro-4-fluoroanisole. The formation of this isomer is due to the ortho, para-directing effect of the methoxy group in the starting material, 2-chloro-4-fluoroanisole. Under certain conditions, di-brominated by-products can also be formed.
Q3: What is a typical product distribution for this reaction?
A representative product distribution, as determined by HPLC analysis, is approximately 78.8% this compound (the desired product), 12.9% 6-Bromo-2-chloro-4-fluoroanisole, and 3.4% unreacted 2-chloro-4-fluoroanisole.
Q4: How can the formation of the 6-Bromo isomer be minimized?
Optimizing reaction conditions, such as temperature and the choice of solvent and catalyst, can influence the isomeric ratio. However, complete elimination of the 6-Bromo isomer is challenging due to the inherent directing effects of the substituents on the aromatic ring. Purification is typically required to isolate the pure 5-Bromo isomer.
Q5: What are some potential sources of impurities in the starting material, 2-chloro-4-fluoroanisole?
The starting material, 2-chloro-4-fluoroanisole, is commonly synthesized from 4-fluoroanisole. Impurities from this preceding step, such as isomeric fluoroanisoles (2-fluoroanisole and 3-fluoroanisole) or unreacted 4-fluoroanisole, can carry over and potentially lead to the formation of undesired brominated by-products. It is crucial to use high-purity 2-chloro-4-fluoroanisole for the bromination reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete Reaction: Insufficient reaction time or temperature. - Suboptimal Reagent Stoichiometry: Incorrect ratio of bromine or catalyst to the starting material. - Moisture in the Reaction: Water can deactivate the Lewis acid catalyst. | - Optimize Reaction Conditions: Gradually increase the reaction time and/or temperature, monitoring the progress by TLC or HPLC. - Verify Stoichiometry: Accurately measure all reagents. A slight excess of the brominating agent may be necessary, but this can also increase by-product formation. - Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| High Percentage of 6-Bromo Isomer | - Reaction Kinetics: The formation of both isomers is kinetically controlled. The reaction conditions may favor the formation of the 6-bromo isomer. | - Temperature Control: Running the reaction at a lower temperature may improve the selectivity for the 5-bromo isomer, although this could also decrease the overall reaction rate. - Catalyst Screening: Experiment with different Lewis acid catalysts (e.g., ZnBr₂, FeBr₃, AlCl₃) as the choice of catalyst can influence the isomeric ratio. |
| Presence of Di-brominated By-products | - Excess Bromine: Using a significant excess of the brominating agent. | - Stoichiometric Control: Use a controlled amount of bromine (typically 1.0 to 1.1 equivalents). - Slow Addition of Bromine: Add the bromine solution dropwise to the reaction mixture to maintain a low concentration of the brominating agent at any given time. |
| Reaction Fails to Initiate | - Inactive Catalyst: The Lewis acid catalyst may have degraded due to exposure to moisture. - Low Reaction Temperature: The activation energy for the reaction may not be met at the initial temperature. | - Use Fresh Catalyst: Ensure the Lewis acid catalyst is fresh and has been stored under anhydrous conditions. - Gentle Warming: Carefully warm the reaction mixture to the recommended starting temperature. |
| Difficult Purification | - Similar Polarity of Isomers: The 5-bromo and 6-bromo isomers have very similar polarities, making separation by standard column chromatography challenging. | - Specialized Chromatography: Consider using a high-performance liquid chromatography (HPLC) system with a suitable column and mobile phase for better separation. - Recrystallization: If a solid product is obtained, fractional recrystallization from a carefully selected solvent system may help to enrich the desired isomer. Multiple recrystallizations may be necessary. |
Experimental Protocols
Synthesis of this compound
Materials:
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2-chloro-4-fluoroanisole
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Bromine
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Zinc Bromide (ZnBr₂)
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Suitable solvent (e.g., a non-polar organic solvent)
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Round-bottom flask
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Magnetic stirrer
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Heating mantle
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Condenser
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Addition funnel
Procedure:
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To a clean, dry round-bottom flask equipped with a magnetic stirrer, condenser, and addition funnel, add 2-chloro-4-fluoroanisole and the solvent.
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Add zinc bromide to the flask.
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Heat the mixture to the desired reaction temperature (e.g., 50-60 °C) with stirring.
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Slowly add a solution of bromine in the same solvent to the reaction mixture via the addition funnel over a period of 1-2 hours.
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After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.
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Cool the reaction mixture to room temperature.
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Quench the reaction by adding a suitable quenching agent (e.g., a solution of sodium bisulfite) to consume any unreacted bromine.
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Perform a liquid-liquid extraction to isolate the crude product.
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Representative Product Distribution in the Synthesis of this compound
| Compound | Percentage (%) in Crude Product (by HPLC) |
| This compound | 78.8 |
| 6-Bromo-2-chloro-4-fluoroanisole | 12.9 |
| 2-chloro-4-fluoroanisole (unreacted) | 3.4 |
| Other Impurities | 4.9 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Technical Support Center: Synthesis of 5-Bromo-2-chloro-4-fluoroanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-2-chloro-4-fluoroanisole, a key intermediate in the pharmaceutical and agrochemical industries.[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired 5-Bromo Isomer
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Question: My reaction is resulting in a low yield of the desired this compound and a significant amount of the 6-Bromo isomer. How can I improve the regioselectivity?
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Answer: The formation of the undesired 6-Bromo isomer is a common challenge in the direct bromination of 2-chloro-4-fluoroanisole. The directing effects of the chloro and fluoro groups can lead to a mixture of products. Here are some strategies to enhance the yield of the 5-Bromo isomer:
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Lewis Acid Catalyst: Employing a Lewis acid catalyst like Zinc Bromide (ZnBr₂) can significantly improve the regioselectivity towards the desired 5-bromo isomer. One study demonstrated that using ZnBr₂ resulted in a product mixture containing 78.8% of the this compound and only 12.9% of the 6-bromo isomer.[2] In contrast, direct bromination in sulfuric acid has been reported to yield only 27% of the desired 5-bromo isomer.[2]
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Reaction Temperature: Carefully controlling the reaction temperature is crucial. The bromination reaction should be conducted at a moderately elevated temperature, for example, around 50-54°C, to ensure a reasonable reaction rate without promoting side reactions or decomposition.[2]
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Slow Addition of Bromine: Adding the bromine reagent slowly over a period of time (e.g., two hours) can help to control the reaction and minimize the formation of undesired byproducts.[2]
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Issue 2: Presence of Unreacted Starting Material
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Question: After the reaction, I still observe a significant amount of unreacted 2-chloro-4-fluoroanisole in my crude product. What could be the reason?
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Answer: The presence of unreacted starting material can be due to several factors:
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Insufficient Bromine: Ensure that a sufficient molar equivalent of bromine is used. A slight excess of bromine may be necessary to drive the reaction to completion. However, a large excess should be avoided to prevent the formation of di-brominated byproducts.
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Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using techniques like HPLC or GC is recommended to determine the optimal reaction time. A typical reaction time after the addition of bromine can be around two hours.[2]
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Inadequate Mixing: Ensure efficient stirring of the reaction mixture to ensure proper contact between the reactants.
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Issue 3: Formation of Assorted Unknown Impurities
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Question: My final product is contaminated with several unknown impurities. What are the potential sources and how can I minimize them?
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Answer: The formation of unknown impurities can arise from various sources. Here are some potential causes and solutions:
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Purity of Starting Materials: The purity of the starting 2-chloro-4-fluoroanisole is critical. Impurities in the starting material can lead to the formation of undesired side products. It is advisable to use highly pure starting materials.
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Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of the starting material or the product, resulting in impurities. Adhering to the optimized reaction temperature and time is important.
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Work-up Procedure: The work-up procedure is crucial for removing impurities. After the reaction, quenching with a reducing agent like sodium bisulfite can remove excess bromine. Subsequent washing of the organic layer with water can help remove water-soluble impurities.[2] Purification by fractional distillation or column chromatography may be necessary to obtain a highly pure product.[2]
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Frequently Asked Questions (FAQs)
Q1: What is the role of Zinc Bromide (ZnBr₂) in the synthesis of this compound?
A1: Zinc Bromide acts as a Lewis acid catalyst in the electrophilic bromination of 2-chloro-4-fluoroanisole. It polarizes the bromine molecule (Br₂), making it a more potent electrophile. This enhanced electrophilicity, combined with the specific coordination of the Lewis acid to the substrate, helps to direct the bromination to the desired 5-position, thus improving the regioselectivity of the reaction.[2]
Q2: What are the key safety precautions to consider during this synthesis?
A2: Bromine is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be equipped with a reflux condenser to prevent the escape of bromine vapors.[2] Additionally, sulfuryl chloride, which can be used in the synthesis of the precursor 2-chloro-4-fluoroanisole, is also a corrosive and toxic reagent and should be handled with care.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2] Small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and analyzed to determine the ratio of starting material, desired product, and major byproducts. This allows for the determination of the optimal reaction time and helps in troubleshooting any issues.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Bromination of 2-chloro-4-fluoroanisole
| Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | 5-BCFA Yield (%) | 6-BCFA Yield (%) | Reference |
| Sulfuric Acid | Not specified | Not specified | 27 | Not specified | [2] |
| ZnBr₂ (aqueous) | 50 - 54 | 2 (post-addition) | 78.8 | 12.9 | [2] |
Experimental Protocols
Synthesis of this compound using Zinc Bromide[2]
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Reaction Setup: In a 0.5-liter magnetically stirred reaction flask equipped with a thermometer, an addition funnel, and a reflux condenser, place 2-chloro-4-fluoroanisole (CFA) (112 g, 0.7 mol) and an aqueous solution of Zinc Bromide (ZnBr₂) (265.4 g, 0.92 mol, 78% aq.).
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Heating: Warm the mixture to 50°C.
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Bromine Addition: Slowly add bromine (112 g, 0.7 mol) to the reaction mixture over the course of two hours.
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Reaction: Maintain the reaction temperature at 54°C for an additional two hours.
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Monitoring: Monitor the reaction progress by HPLC.
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Work-up: After the reaction is complete, cool the mixture to 25°C. A light-colored solid may precipitate. The product can be isolated and purified using standard techniques such as extraction and fractional distillation.
Visualizations
References
Technical Support Center: Synthesis of 5-Bromo-2-chloro-4-fluoroanisole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-chloro-4-fluoroanisole.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most direct method is the electrophilic aromatic substitution (bromination) of 2-chloro-4-fluoroanisole (CFA). This involves reacting CFA with a brominating agent, often in the presence of a Lewis acid catalyst.
Q2: What are the main challenges in this synthesis?
A2: The primary challenge is controlling the regioselectivity of the bromination. The directing effects of the chloro, fluoro, and methoxy substituents can lead to the formation of an undesired isomer, 6-Bromo-2-chloro-4-fluoroanisole, in significant quantities.[1] Maximizing the yield of the desired 5-bromo isomer while minimizing the 6-bromo isomer is the key optimization goal.
Q3: How do the substituents on the ring direct the incoming bromine?
A3: In electrophilic aromatic substitution on 2-chloro-4-fluoroanisole, the methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group. The chloro (-Cl) and fluoro (-F) groups are deactivating but also ortho-, para-directing. The positions open for substitution are C3, C5, and C6. Bromination at the C5 position, which is ortho to the chloro group and meta to the fluoro and methoxy groups, yields the desired product. Bromination at the C6 position, ortho to the methoxy group, is also possible and leads to the main isomeric impurity.
Q4: What is a typical outcome for this reaction in terms of product distribution?
A4: A documented example shows that direct bromination of 2-chloro-4-fluoroanisole with bromine and zinc bromide (ZnBr₂) as a Lewis acid can result in a mixture containing approximately 78.8% of the desired this compound and 12.9% of the undesired 6-bromo isomer.[1]
Troubleshooting Guide
Issue 1: High percentage of the 6-Bromo isomer in the product mixture.
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Possible Cause A: Reaction Temperature is Too High.
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Solution: Higher temperatures can sometimes decrease the selectivity of electrophilic aromatic substitutions. Try running the reaction at a lower temperature. For the bromination of activated systems, temperatures around 0°C to room temperature are often a good starting point. Monitor the reaction progress by HPLC or GC to find the optimal balance between reaction rate and selectivity.
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Possible Cause B: Choice of Lewis Acid.
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Solution: The nature and strength of the Lewis acid catalyst can significantly influence the isomer ratio. The reported synthesis uses ZnBr₂.[1] Consider screening other mild Lewis acids, such as FeCl₃ or AlCl₃, in catalytic amounts. The steric bulk of the catalyst-bromine complex can influence the site of attack.
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Possible Cause C: Brominating Agent and Solvent System.
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Solution: While elemental bromine is effective, other brominating agents might offer better regioselectivity. Consider using N-Bromosuccinimide (NBS), which is known to provide good selectivity in the bromination of activated aromatic rings. The choice of solvent can also play a role; polar solvents can stabilize the intermediates differently, potentially affecting the product ratio. Experiment with solvents like dichloromethane, acetonitrile, or acetic acid.
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Issue 2: Incomplete reaction or low conversion of 2-chloro-4-fluoroanisole.
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Possible Cause A: Insufficient Catalyst Activity or Amount.
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Solution: Ensure the Lewis acid used is anhydrous and of high purity, as water can deactivate it. If using a catalytic amount, a slight increase may be necessary. However, be cautious, as too much catalyst can lead to side reactions.
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Possible Cause B: Short Reaction Time.
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Solution: Electrophilic brominations can be time-dependent. Monitor the reaction closely using an appropriate analytical technique (e.g., HPLC, GC, or TLC) and allow it to proceed until the starting material is consumed or the product concentration plateaus. The reported synthesis was conducted for a total of four hours.[1]
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Possible Cause C: Low Reaction Temperature.
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Solution: While lower temperatures can improve selectivity, they also decrease the reaction rate. If the reaction is too slow, a modest increase in temperature may be required. The documented procedure was performed at 50-54°C.[1]
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Issue 3: Formation of a precipitate during the reaction or upon cooling.
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Possible Cause: Product Precipitation.
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Solution: The product, this compound, is a solid at room temperature. The patent describing the synthesis notes that a light-colored solid precipitated upon cooling the reaction mixture to 25°C.[1] This is expected and is part of the product isolation. The precipitate can be collected by filtration.
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Data Presentation
Table 1: Product Distribution from the Bromination of 2-chloro-4-fluoroanisole (CFA)
| Compound | Abbreviation | Percentage by HPLC |
| 2-chloro-4-fluoroanisole | CFA | 3.4% |
| This compound | 5-BCFA | 78.8% |
| 6-Bromo-2-chloro-4-fluoroanisole | 6-BCFA | 12.9% |
| Assorted Unknown Impurities | - | Balance |
Data sourced from patent WO 99/19275.[1]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from patent WO 99/19275.[1]
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Materials:
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2-chloro-4-fluoroanisole (CFA) (0.7 mol)
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Zinc bromide (ZnBr₂), 78% aqueous solution (0.92 mol)
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Bromine (Br₂) (0.7 mol)
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Procedure:
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In a 0.5-liter reaction flask equipped with a magnetic stirrer, thermometer, addition funnel, and reflux condenser, combine 2-chloro-4-fluoroanisole and the aqueous zinc bromide solution.
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Warm the mixture to 50°C.
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Slowly add bromine over the course of two hours, maintaining the temperature.
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After the addition is complete, continue to stir the mixture at 54°C for an additional two hours.
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Monitor the reaction progress by HPLC to confirm the consumption of the starting material and the formation of the product.
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After the reaction is complete, cool the mixture to 25°C. A light-colored solid is expected to precipitate.
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Isolate the solid product through standard laboratory procedures such as filtration and washing. Further purification can be achieved by recrystallization or column chromatography.
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Visual Workflow
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
Technical Support Center: Work-up Procedures for 5-Bromo-2-chloro-4-fluoroanisole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of reactions involving 5-Bromo-2-chloro-4-fluoroanisole. It is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their experiments.
Troubleshooting Guides
This section addresses common problems encountered during the work-up of this compound reactions, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield After Work-up
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Question: After performing the aqueous work-up and evaporating the organic solvent, I have a very low yield of my desired this compound product, or no product at all. What could have gone wrong?
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Possible Causes & Solutions:
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Product solubility in the aqueous layer: Halogenated organic compounds can sometimes have partial solubility in the aqueous phase, especially if the reaction mixture contains a water-miscible co-solvent.
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Solution: Before discarding the aqueous layer, re-extract it one or two more times with a fresh portion of the organic solvent. You can analyze a small sample of the aqueous layer by an appropriate method (e.g., LC-MS) to check for the presence of your product.
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Incomplete reaction: The reaction may not have gone to completion, leaving a significant amount of starting material.
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Solution: Always monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before starting the work-up.
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Product loss during extraction: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, making phase separation difficult and causing product loss.
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Solution: Gently invert the separatory funnel multiple times instead of vigorous shaking. If an emulsion does form, refer to the troubleshooting guide on emulsions below.
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Product volatility: While this compound is not extremely volatile, some related impurities or byproducts might be. Excessive heat or high vacuum during solvent removal could lead to loss of product.
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Solution: Remove the solvent under reduced pressure at a moderate temperature.
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Issue 2: Formation of a Stable Emulsion During Extraction
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Question: When I add the aqueous solution to my reaction mixture in the separatory funnel, a thick, stable emulsion forms, and the layers will not separate. How can I break this emulsion?
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Possible Causes & Solutions:
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High concentration of starting materials or byproducts: Surfactant-like byproducts or a high concentration of reactants can stabilize emulsions.
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Solution 1: Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[1][2]
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Solution 2: Dilute the Organic Layer: Adding more of the organic solvent can sometimes help to break the emulsion by reducing the concentration of the emulsifying agents.[1]
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Solution 3: Gentle Swirling: Instead of shaking, gently swirl the separatory funnel to minimize the formation of a stable emulsion.[2]
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Solution 4: Filtration: As a last resort, you can try to filter the emulsion through a pad of Celite® or glass wool.[1][2]
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Issue 3: Product is Contaminated with Starting Materials or Byproducts After Purification
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Question: After purification by column chromatography or recrystallization, my this compound is still impure. How can I improve the purity?
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Possible Causes & Solutions:
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Inadequate washing during work-up: Residual acidic or basic reagents can co-elute with your product during chromatography.
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Solution: Ensure you are washing the organic layer with appropriate aqueous solutions. A wash with a dilute acid (e.g., 1M HCl) can remove basic impurities, while a wash with a dilute base (e.g., saturated NaHCO₃) can remove acidic impurities. Always finish with a brine wash to remove the bulk of the water.
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Co-eluting impurities: Some impurities may have a similar polarity to your product, making separation by standard column chromatography challenging.
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Solution 1: Optimize Chromatography Conditions: Try a different solvent system for your column chromatography. A shallower gradient or an isocratic elution might provide better separation.
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Solution 2: Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a very effective purification method.
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Improper drying of the organic layer: Residual water in the organic layer can affect the purity of the final product and interfere with subsequent reactions.
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Solution: Use an appropriate amount of a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is free-flowing and not clumped together, which indicates it is saturated with water.[3]
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Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a reaction synthesizing this compound?
A1: A typical aqueous work-up procedure involves the following steps:
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Quenching: The reaction is first quenched by the slow addition of an appropriate quenching agent (e.g., water, a saturated solution of sodium bisulfite to remove excess bromine, or a saturated solution of ammonium chloride).
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Extraction: The mixture is then transferred to a separatory funnel, and the product is extracted into an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
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Washing: The organic layer is washed sequentially with water, a dilute aqueous acid or base if necessary to remove impurities, and finally with brine.
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Drying: The separated organic layer is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
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Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.
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Purification: The crude product is then purified, typically by column chromatography on silica gel or by recrystallization.
Q2: Which organic solvent is best for extracting this compound?
A2: The choice of extraction solvent depends on the reaction solvent and the properties of the product. Common choices include ethyl acetate, dichloromethane (DCM), and diethyl ether. This compound is soluble in these common organic solvents. The density of the solvent is an important consideration for ease of separation; for example, DCM is denser than water and will form the bottom layer, while ethyl acetate and diethyl ether are less dense and will form the top layer.
Q3: How do I choose between sodium sulfate (Na₂SO₄) and magnesium sulfate (MgSO₄) as a drying agent?
A3: Both are effective drying agents.
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Magnesium sulfate (MgSO₄): Has a higher capacity for water and dries more quickly. However, it is a fine powder and can be more difficult to filter.[3]
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Sodium sulfate (Na₂SO₄): Is a granular solid that is easier to filter. It has a lower capacity for water and dries more slowly. It is a good general-purpose drying agent.[3]
Q4: My final product is a yellow oil/solid, but the literature reports it as a white solid. What is the cause of the color?
A4: A yellow color can indicate the presence of impurities. These could be residual starting materials, byproducts from the reaction, or decomposition products. Further purification, such as another column chromatography or a recrystallization, may be necessary to obtain the pure, white product.
Data Presentation
Table 1: Comparison of Work-up Conditions and Their Expected Outcomes
| Work-up Parameter | Option 1 | Option 2 | Expected Outcome/Recommendation |
| Quenching Agent | Water | Saturated Sodium Bisulfite | Use sodium bisulfite if excess bromine is present to neutralize it. Otherwise, water is sufficient for many reactions. |
| Extraction Solvent | Ethyl Acetate | Dichloromethane | Both are effective. Dichloromethane is denser than water, which may be advantageous for separation in some cases. Ethyl acetate is generally considered a "greener" solvent. |
| Aqueous Wash | Water only | Water, then Brine | A final brine wash is highly recommended as it helps to remove dissolved water from the organic layer and aids in preventing emulsion formation. |
| Drying Agent | Anhydrous Na₂SO₄ | Anhydrous MgSO₄ | MgSO₄ is faster and has a higher capacity. Na₂SO₄ is easier to handle and filter. For routine drying, Na₂SO₄ is often sufficient. |
| Purification Method | Column Chromatography | Recrystallization | Column chromatography is versatile for purifying oils and solids. Recrystallization is highly effective for purifying solid products if a suitable solvent can be found. |
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
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Cool the reaction mixture to room temperature.
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Quench the reaction by slowly adding an appropriate quenching solution (e.g., 50 mL of water or saturated NaHSO₃ solution) with stirring.
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Transfer the mixture to a separatory funnel.
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Extract the product with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).
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Combine the organic layers and wash with 50 mL of water, followed by 50 mL of saturated aqueous sodium chloride (brine).
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Dry the organic layer over anhydrous sodium sulfate.
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Filter off the drying agent and wash the solid with a small amount of fresh organic solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
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Prepare a silica gel slurry in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
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Pack a chromatography column with the slurry.
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Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
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Load the sample onto the top of the silica gel column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: Experimental workflow for the work-up and purification of this compound.
Caption: Troubleshooting guide for breaking emulsions during extraction.
References
Technical Support Center: Purifying 5-Bromo-2-chloro-4-fluoroanisole with Column Chromatography
Welcome to the technical support center for the column chromatography purification of 5-Bromo-2-chloro-4-fluoroanisole. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for overcoming common challenges in the purification of this polychlorinated aromatic compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound by column chromatography?
The primary challenge is the potential for co-elution with structurally similar impurities, particularly the isomeric byproduct 6-Bromo-2-chloro-4-fluoroanisole, which may form during synthesis. Due to their similar polarities, separating these isomers can be difficult and may require careful optimization of the mobile phase. Another potential issue is the stability of the compound on silica gel, which can sometimes lead to degradation.
Q2: What is a good starting eluent system for the purification?
For halogenated aromatic compounds like this compound, a common and effective mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate or dichloromethane. A good starting point for thin-layer chromatography (TLC) analysis to determine the optimal solvent ratio would be a 95:5 or 90:10 mixture of hexane:ethyl acetate.
Q3: How can I visualize the compound on a TLC plate?
This compound is a UV-active compound due to its aromatic ring. Therefore, it can be visualized on a TLC plate using a UV lamp at 254 nm, where it will appear as a dark spot on the fluorescent green background of the plate.
Q4: What is a target Rf value for optimal separation in column chromatography?
For effective separation, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate. This range generally ensures that the compound does not elute too quickly (minimizing separation from less polar impurities) or too slowly (leading to band broadening and longer run times).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Isomers (Co-elution) | The polarity of the eluent is too high or too low, resulting in similar migration rates for the isomers. | - Optimize the Mobile Phase: Systematically vary the ratio of your non-polar and polar solvents (e.g., hexane and ethyl acetate) in small increments (e.g., 98:2, 95:5, 92:8). - Try a Different Solvent System: Consider using a different polar solvent, such as dichloromethane, in combination with hexane. Sometimes, a ternary system (e.g., hexane:dichloromethane:ethyl acetate) can improve separation. - Consider a Different Stationary Phase: For challenging isomer separations, a pentafluorophenyl (PFP) stationary phase can offer different selectivity based on π-π interactions. |
| Product is not Eluting from the Column | The mobile phase is not polar enough to move the compound down the column. | - Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase (gradient elution). For example, start with 100% hexane and slowly increase the percentage of ethyl acetate. |
| Streaking or Tailing of the Spot on TLC/Column | The compound may be interacting too strongly with the silica gel, or the sample may be overloaded. The compound could also be acidic or basic. | - Reduce Sample Load: Ensure you are not overloading the column. A general rule is to use a silica gel to crude product weight ratio of 50:1 to 100:1. - Add a Modifier: If the compound has acidic or basic properties, adding a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds) can improve peak shape. |
| Low Recovery of the Product | The compound may be degrading on the silica gel. This can sometimes occur with halogenated compounds. | - Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a small amount of triethylamine in your non-polar solvent to neutralize acidic sites. - Work Quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the elution). - Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic). |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Hexane (or heptane)
-
Ethyl acetate
-
TLC plates (silica gel 60 F254)
-
Glass column with a stopcock
-
Sand
-
Collection tubes
-
UV lamp (254 nm)
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber with a starting eluent system (e.g., 95:5 hexane:ethyl acetate).
-
Visualize the plate under a UV lamp to determine the Rf values of the components.
-
Adjust the solvent ratio to achieve an Rf of ~0.3 for the desired product.
-
-
Column Packing:
-
Secure the column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid trapping air bubbles.
-
Add a layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by periodically checking the fractions with TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase (Starting Point) | Hexane:Ethyl Acetate (95:5 v/v) | Adjust ratio based on TLC analysis. |
| Target Rf Value | 0.2 - 0.4 | Optimal for good separation. |
| Silica to Crude Product Ratio | 50:1 to 100:1 (by weight) | Helps prevent overloading and improves separation. |
Visual Workflow and Troubleshooting Diagrams
Caption: Experimental workflow for the column chromatography purification of this compound.
Caption: Troubleshooting flowchart for common issues in column chromatography purification.
Technical Support Center: Recrystallization of 5-Bromo-2-chloro-4-fluoroanisole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful recrystallization of 5-Bromo-2-chloro-4-fluoroanisole.
Troubleshooting Guide
Encountering issues during recrystallization is a common challenge. This guide addresses specific problems you might face with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure to Dissolve | - Insufficient solvent.- Incorrect solvent choice. | - Add small increments of hot solvent until the solid dissolves.- If a large volume of solvent is required, consider a different solvent or a solvent pair. |
| No Crystal Formation Upon Cooling | - Solution is too dilute.- Supersaturation has not been achieved. | - Boil off some of the solvent to increase the concentration and allow to cool again.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound.[1]- Cool the flask in an ice bath to further decrease solubility. |
| "Oiling Out" (Formation of a liquid layer instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is precipitating from the solution too quickly at a temperature above its melting point.[1]- Presence of significant impurities. | - Reheat the solution to dissolve the oil and add a small amount of a "good" solvent (one in which the compound is highly soluble) to lower the saturation point. Allow to cool slowly.[1]- Consider a different solvent with a lower boiling point.- Purify the crude material using another method (e.g., column chromatography) before recrystallization. |
| Low Crystal Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete transfer of crystals during collection. | - Concentrate the mother liquor by boiling off some solvent and cool to obtain a second crop of crystals.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling.- Rinse the crystallization flask with a small amount of cold solvent and transfer the rinsing to the filter funnel. |
| Crystals are Colored or Appear Impure | - The impurity is co-crystallizing with the product.- The impurity is adsorbed onto the surface of the crystals. | - Consider a different recrystallization solvent or solvent system.- Wash the collected crystals with a small amount of ice-cold solvent.- If impurities persist, an additional purification step, such as passing the material through a short plug of silica gel, may be necessary before recrystallization.[2] |
| Rapid Crystallization ("Crashing Out") | - The solution is too concentrated.- The solution cooled too quickly. | - Reheat the solution to redissolve the solid and add a small amount of additional hot solvent.[1]- Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For halogenated aromatic compounds like this compound, common solvents to screen include ethanol, isopropanol, hexane, toluene, or solvent pairs such as hexane/ethyl acetate or hexane/acetone.[3] A systematic solvent screening with a small amount of your material is the best approach to determine the optimal solvent or solvent system.
Q2: How do I perform a solvent screening for recrystallization?
A2: Place a small amount of your crude this compound into several test tubes. To each tube, add a different potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature. Heat the tubes that show poor solubility. A suitable solvent will dissolve the compound when hot. Then, cool the dissolved solutions to see if crystals form.
Q3: My compound has "oiled out." What should I do?
A3: "Oiling out" occurs when the solid melts before it dissolves or comes out of solution as a liquid.[1] To resolve this, reheat the mixture to redissolve the oil, then add a small amount of additional solvent to decrease the saturation point. Allow the solution to cool very slowly. Using a solvent system where the compound is more soluble can also prevent this issue.[1]
Q4: How can I improve the purity of my crystals?
A4: Ensure the crude material is as pure as possible before beginning recrystallization.[4] During the process, allow for slow cooling to promote the formation of well-ordered crystals, which are less likely to incorporate impurities.[1] After filtration, wash the crystals with a minimal amount of ice-cold solvent to remove any residual mother liquor containing impurities.
Q5: What is a "solvent pair" and when should I use one?
A5: A solvent pair is a mixture of two miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[5] This is useful when no single solvent has the desired solubility properties. To use a solvent pair, dissolve the compound in a minimal amount of the hot "good" solvent. Then, add the "bad" solvent dropwise until the solution becomes cloudy (turbid). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Experimental Protocol: Recrystallization of this compound
This is a general procedure that may require optimization.
1. Solvent Selection:
-
Based on preliminary screening, select a suitable solvent or solvent pair. For this example, we will use a hypothetical ethanol/water solvent pair.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture on a hot plate, and add the solvent in small portions.
-
It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.[5]
3. Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, sand), perform a hot filtration. Preheat a funnel and a new Erlenmeyer flask with a small amount of hot solvent. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to avoid premature crystallization.
4. Crystallization:
-
If using a solvent pair, add water dropwise to the hot ethanol solution until it becomes slightly cloudy. Then, add a few drops of hot ethanol to make it clear again.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (in this case, a cold ethanol/water mixture) to remove any adhering impurities.[5]
6. Drying:
-
Allow the crystals to dry on the filter paper with the vacuum running for a few minutes.
-
Transfer the crystals to a watch glass and let them air dry completely. For a more thorough drying, a vacuum oven at a temperature well below the compound's melting point can be used.
Physical Properties of Structurally Similar Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Bromo-2-fluoroanisole | C₇H₆BrFO | 205.03 | 16 | 84 @ 7 mmHg |
| 5-Bromo-2-chloroanisole | C₇H₆BrClO | 221.48 | 27-28 | 240-245 @ 748 mmHg |
| 2-Bromo-4-fluoroanisole | C₇H₆BrFO | 205.02 | N/A | 89 @ 1 mmHg |
| 2-Bromo-5-fluoroanisole | C₇H₆BrFO | 205.02 | N/A | 143-145 @ 760 mmHg |
Data sourced from various chemical suppliers and databases.[6]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Validation & Comparative
A Comparative Guide to the Analytical Determination of 5-Bromo-2-chloro-4-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
The accurate analytical determination of substituted aromatic compounds such as 5-Bromo-2-chloro-4-fluoroanisole is critical in pharmaceutical and agrochemical research and development. As a key intermediate, its purity and isomeric profile can significantly influence reaction yields and the safety and efficacy of the final product. This guide provides a comparative overview of recommended analytical methodologies, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), to assist researchers in selecting and developing a suitable analytical method.
Given the absence of a standardized, published method for this specific analyte, this document outlines several robust starting points for method development, based on established principles for the analysis of halogenated aromatic compounds.
Comparison of Analytical Techniques: HPLC vs. GC
Both HPLC and Gas Chromatography are powerful techniques for the analysis of semi-volatile organic compounds like this compound. The choice between them often depends on the specific requirements of the analysis, including the presence of non-volatile impurities, required sensitivity, and available instrumentation.
Table 1: Comparison of HPLC and GC for the Analysis of this compound
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Ideal for both volatile and non-volatile compounds. No thermal degradation risk. | Best suited for volatile and thermally stable compounds. |
| Typical Stationary Phases | C18, Phenyl-Hexyl, Pentafluorophenyl (PFP) | 5% Phenyl-methylpolysiloxane (e.g., DB-5) |
| Key Advantages | Versatile for a wide range of compounds; ambient temperature operation prevents degradation. | High resolution and speed for volatile compounds; often lower solvent cost.[1] |
| Potential Challenges | Higher solvent consumption and cost. | Potential for thermal degradation of labile compounds; not suitable for non-volatile impurities. |
Recommended Starting Methodologies
The following tables outline starting parameters for several recommended analytical methods. These are intended as initial conditions for method development and will likely require further optimization.
High-Performance Liquid Chromatography (HPLC) Approaches
For HPLC analysis, a standard C18 column is a logical starting point. However, due to the presence of multiple halogen substituents, achieving adequate resolution from potential isomers or closely related impurities may require a stationary phase with alternative selectivity, such as a Pentafluorophenyl (PFP) column. PFP columns offer unique separation mechanisms, including π-π and dipole-dipole interactions, which are particularly effective for halogenated and aromatic compounds.[2][3][4][5]
Table 2: Proposed HPLC Method Parameters
| Parameter | Method 1: Standard Reversed-Phase | Method 2: Enhanced Selectivity |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Pentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Gradient | 10-90% B over 20 minutes | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 254 nm or 272 nm | UV at 254 nm or 272 nm |
| Injection Volume | 5 µL | 5 µL |
Gas Chromatography (GC) Approach
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful alternative for the analysis of haloanisoles.[6][7][8] It offers high sensitivity and specificity, making it an excellent choice for trace-level analysis and impurity profiling.
Table 3: Proposed GC-MS Method Parameters
| Parameter | GC-MS Method |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector | Split/Splitless, 250 °C, Split ratio 50:1 |
| Oven Program | Initial 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Acquisition Mode | Electron Ionization (EI), Scan m/z 50-350 |
Experimental Protocols
HPLC Method Development Protocol
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
System Equilibration: Equilibrate the chosen column (C18 or PFP) with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 5 µL of the prepared sample.
-
Chromatographic Run: Execute the gradient program as detailed in Table 2.
-
Data Analysis: Identify the peak corresponding to this compound and any impurities. Assess peak shape, retention time, and resolution from adjacent peaks.
-
Optimization: Adjust the gradient slope, mobile phase composition (acetonitrile vs. methanol), and temperature to improve resolution and peak shape as needed.
GC-MS Method Protocol
-
Sample Preparation: Prepare a stock solution of this compound in a volatile solvent such as hexane or ethyl acetate at a concentration of 1 mg/mL. Prepare a working standard by diluting the stock solution to approximately 10 µg/mL.
-
System Setup: Install the specified GC column and set the instrument parameters as outlined in Table 3.
-
Injection: Inject 1 µL of the working standard into the GC-MS system.
-
Data Acquisition: Acquire data in full scan mode to identify the mass spectrum of the analyte and any impurities.
-
Data Analysis: Extract the total ion chromatogram (TIC) and identify the peak for the target compound. Confirm its identity by comparing the acquired mass spectrum with the expected fragmentation pattern.
Visualizing the Analytical Workflow
Understanding the logical flow of the analytical process is crucial for effective method development and implementation.
Caption: General workflow for HPLC analysis.
Caption: Decision tree for analytical method selection.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. New Luna PFP(2) HPLC Columns | Phenomenex News [phenomenex.com]
- 3. PFP HPLC Column, 3μm, 120Å - Hawach [hawachhplccolumn.com]
- 4. ymc.co.jp [ymc.co.jp]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Direct sample introduction-gas chromatography-mass spectrometry for the determination of haloanisole compounds in cork stoppers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the GC-MS Analysis of 5-Bromo-2-chloro-4-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analysis of 5-Bromo-2-chloro-4-fluoroanisole, a versatile building block in pharmaceutical and agrochemical synthesis, using Gas Chromatography-Mass Spectrometry (GC-MS).[1] It offers a detailed experimental protocol, compares GC-MS with alternative analytical techniques, and presents supporting data to aid researchers in selecting the most appropriate method for their needs.
GC-MS Analysis of this compound
Gas Chromatography-Mass Spectrometry is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high resolution and sensitivity make it an ideal method for the analysis of halogenated aromatic compounds like this compound.
Experimental Protocol
A robust GC-MS method for the analysis of halogenated aromatic compounds can be adapted for this compound. The following protocol provides a starting point for method development.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the low µg/mL to ng/mL range).
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (with a splitless time of 1 min) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 50-350 amu |
| Scan Mode | Full Scan |
Expected Data and Interpretation
Retention Time: The retention time for this compound will be specific to the GC conditions used. Based on its structure and boiling point, it is expected to elute in the mid-to-late region of the chromatogram under the specified conditions. For a similar compound, 5-Bromo-2,4-dichloroanisole, a retention index of 1567 has been reported on a non-polar column.[2]
Mass Spectrum: The mass spectrum of this compound is predicted to show a prominent molecular ion peak. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions containing these halogens.
Predicted Mass Spectral Data:
Based on its molecular formula (C7H5BrClFO), the predicted monoisotopic mass of the molecular ion [M]+ is 237.91963 Da.[3] Other predicted adducts and their m/z values are listed in the table below.[3]
| Adduct | Predicted m/z |
| [M+H]+ | 238.92691 |
| [M+Na]+ | 260.90885 |
| [M-H]- | 236.91235 |
Fragmentation Pattern: The fragmentation of halogenated anisoles in EI-MS typically involves the loss of the methyl group (-CH3), the methoxy group (-OCH3), and halogen atoms. The complex isotopic patterns of bromine (79Br/81Br ≈ 1:1) and chlorine (35Cl/37Cl ≈ 3:1) will be a key feature in identifying fragments containing these elements.
A predicted fragmentation pathway for this compound is illustrated in the diagram below.
Caption: Predicted mass fragmentation pathway of this compound.
Comparison with Alternative Analytical Methods
While GC-MS is a powerful tool, other analytical techniques can also be employed for the characterization of this compound, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by volatility and boiling point, followed by mass-based detection. | High sensitivity and selectivity, provides structural information through fragmentation patterns, well-established libraries for compound identification. | Requires volatile and thermally stable analytes, derivatization may be needed for some compounds. |
| HPLC-UV | Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance. | Suitable for non-volatile and thermally labile compounds, wide range of column chemistries for method development. | Lower sensitivity than MS for some compounds, co-elution can be an issue, provides no structural information beyond UV spectrum. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure elucidation, non-destructive, can be used for quantification (qNMR). | Lower sensitivity than MS and HPLC, requires higher sample concentrations, complex spectra for mixtures. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, providing information about functional groups. | Fast and non-destructive, provides information on chemical bonding and molecular structure. | Not suitable for quantification, complex spectra can be difficult to interpret, not ideal for mixture analysis. |
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
GC-MS is a highly effective technique for the analysis of this compound, providing both high sensitivity and detailed structural information. The provided experimental protocol serves as a solid foundation for method development. For complementary structural confirmation or for the analysis of non-volatile impurities, techniques such as NMR and HPLC-UV are valuable alternatives. The choice of the most suitable analytical method will ultimately depend on the specific research question, the sample matrix, and the available instrumentation.
References
A Comparative Guide to the Quantitative Analysis of 5-Bromo-2-chloro-4-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the purity and precise quantification of intermediates are paramount to ensure the safety, efficacy, and quality of the final products. 5-Bromo-2-chloro-4-fluoroanisole, a key building block in the development of novel active compounds, requires robust analytical methods for its quantification, often in the context of impurity profiling. This guide provides a comparative overview of two primary analytical techniques for the quantitative analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
The selection of an appropriate analytical technique is contingent upon various factors, including the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis, such as routine quality control or the identification of trace-level impurities. This document presents a detailed comparison of hypothetical, yet representative, GC-MS and HPLC methodologies, complete with experimental protocols and expected performance data to aid researchers in making informed decisions for their analytical needs.
Comparative Performance of Analytical Methods
The following tables summarize the key performance parameters for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). These values are based on established methods for structurally similar halogenated aromatic compounds and represent expected performance characteristics.
Table 1: Comparison of GC-MS and HPLC-UV Method Performance
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and polarity, with detection based on mass-to-charge ratio. | Separation based on polarity and hydrophobic interactions, with detection based on UV absorbance. |
| Selectivity | Very High (Mass-selective detection) | Moderate to High (Dependent on chromatographic resolution) |
| Sensitivity (LOD) | Low pg range | Low ng range |
| **Linearity (R²) ** | > 0.995 | > 0.998 |
| Precision (%RSD) | < 5% | < 2% |
| Accuracy (%Recovery) | 90-110% | 95-105% |
| Sample Throughput | Moderate | High |
| Instrumentation Cost | High | Moderate |
| Primary Application | Trace-level impurity identification and quantification. | Routine purity analysis and quality control. |
Experimental Protocols
Detailed methodologies for both GC-MS and a representative HPLC-UV method are provided below. These protocols are based on best practices for the analysis of halogenated aromatic compounds and can be adapted and validated for specific laboratory requirements.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is designed for high sensitivity and selectivity, making it ideal for the detection and quantification of this compound, especially at trace levels.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as hexane or ethyl acetate at a concentration of 1 mg/mL. Perform serial dilutions to prepare calibration standards ranging from 1 pg/µL to 100 ng/µL.
-
Sample Solution: Dissolve a precisely weighed amount of the sample in the chosen solvent to achieve a concentration within the calibration range.
-
Internal Standard: Use a structurally similar compound, not present in the sample, as an internal standard (e.g., 2,4,6-tribromoanisole-d5) to improve accuracy and precision.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for this compound (e.g., m/z 238, 223, 144).
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for routine quality control and purity assessment of this compound.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL. Prepare calibration standards by serial dilution in the mobile phase, typically ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range of the assay.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a diode array detector (DAD) or a variable wavelength detector (VWD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v). The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of 280 nm.
Method Validation
Both GC-MS and HPLC methods must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Analytical Workflow
To provide a clear overview of the analytical processes, the following diagrams illustrate the typical workflows for GC-MS and HPLC analysis.
Caption: Workflow for GC-MS Quantitative Analysis.
Caption: Workflow for HPLC-UV Quantitative Analysis.
Conclusion
Both GC-MS and HPLC-UV are powerful techniques for the quantitative analysis of this compound. The choice between the two will ultimately depend on the specific requirements of the analysis.
-
GC-MS is the preferred method for trace-level analysis and for the unambiguous identification of impurities, owing to its superior sensitivity and the structural information provided by mass spectrometry.
-
HPLC-UV offers a robust, high-throughput, and cost-effective solution for routine quality control and purity assessments where the analyte concentration is higher and the sample matrix is less complex.
For comprehensive impurity profiling in drug development, a combination of both techniques is often employed. HPLC-UV can be used for routine monitoring of known impurities, while GC-MS or LC-MS can be utilized for the identification and quantification of unknown or trace-level impurities. It is imperative that any method chosen is thoroughly validated to ensure the reliability and accuracy of the analytical data generated.
A Comparative Guide to 5-Bromo-2-chloro-4-fluoroanisole: A Versatile Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful synthesis of complex target molecules. 5-Bromo-2-chloro-4-fluoroanisole, a polyhalogenated aromatic compound, has emerged as a valuable intermediate due to its unique substitution pattern, offering multiple reactive sites for diversification. This guide provides a comprehensive characterization of this compound and a comparative analysis with its structural isomers and other halogenated anisole alternatives. The information presented herein, supported by experimental protocols and theoretical reactivity, aims to assist researchers in making informed decisions for their synthetic strategies.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of a building block is crucial for optimizing reaction conditions and purification procedures. The table below summarizes the key properties of this compound and selected commercially available isomers.
| Property | This compound | 2-Bromo-4-chloro-5-fluoroanisole | 4-Bromo-2-chloro-5-fluoroanisole |
| CAS Number | 146447-18-9 | 1428761-34-5 (for the corresponding benzeneacetonitrile) | Not readily available |
| Molecular Formula | C₇H₅BrClFO | C₇H₅BrClFO | C₇H₅BrClFO |
| Molecular Weight | 239.47 g/mol | 239.47 g/mol | 239.47 g/mol |
| Appearance | White to light yellow powder/crystal | Solid | Not readily available |
| Melting Point | 72-76 °C | Not readily available | Not readily available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Soluble in Methanol | Not readily available | Not readily available |
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from 4-fluoroanisole. The following workflow outlines a common synthetic route.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound[1]
Step 1: Synthesis of 2-Chloro-4-fluoroanisole
-
To a suitable reaction vessel, add 4-fluoroanisole (1.0 eq) and a catalytic amount of a suitable base (e.g., triethylamine).
-
Slowly add sulfuryl chloride (1.1 eq) to the mixture at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete, monitoring by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 2-chloro-4-fluoroanisole.
-
Purify the crude product by distillation or column chromatography.
Step 2: Synthesis of this compound
-
In a reaction flask, dissolve 2-chloro-4-fluoroanisole (1.0 eq) in a suitable solvent.
-
Add zinc bromide (ZnBr₂) as a catalyst.
-
Slowly add bromine (1.0 eq) to the reaction mixture.
-
Heat the mixture and stir for several hours, monitoring the reaction progress by HPLC or GC.
-
After completion, cool the reaction mixture and quench with an aqueous solution of sodium bisulfite.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Performance in Key Cross-Coupling Reactions: A Comparative Outlook
The utility of this compound and its isomers in synthetic chemistry is largely defined by their performance in cross-coupling reactions. The presence of multiple halogen atoms at different positions allows for selective functionalization, primarily dictated by the relative reactivity of the C-X bonds (C-I > C-Br > C-Cl > C-F).
While direct, side-by-side comparative experimental data for this compound and its isomers under identical reaction conditions is limited in the public domain, we can infer their relative reactivity based on established principles of palladium-catalyzed cross-coupling reactions. The following table provides a qualitative comparison.
| Reaction | This compound | 2-Bromo-4-chloro-5-fluoroanisole | 4-Bromo-2-chloro-5-fluoroanisole |
| Suzuki-Miyaura Coupling | High (at C-Br) | High (at C-Br) | High (at C-Br) |
| Heck Reaction | Moderate to High (at C-Br) | Moderate to High (at C-Br) | Moderate to High (at C-Br) |
| Buchwald-Hartwig Amination | Moderate to High (at C-Br) | Moderate to High (at C-Br) | Moderate to High (at C-Br) |
Note: The reactivity is predicted to be highest at the carbon-bromine bond for all isomers in typical palladium-catalyzed cross-coupling reactions. Subsequent reactions at the carbon-chlorine bond would require more forcing conditions or specialized catalytic systems. The fluoro substituent is generally unreactive in these transformations.
Experimental Protocols for Key Cross-Coupling Reactions
The following are general protocols that can be adapted for this compound and its alternatives. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve optimal yields.
1. Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq).
-
Add a degassed solvent system (e.g., toluene/water, dioxane/water).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
2. Heck Reaction
Caption: General workflow for a Heck reaction.
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the alkene (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃).
-
Add a suitable solvent (e.g., DMF, acetonitrile).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Cool the reaction, filter off any solids, and concentrate the filtrate.
-
Partition the residue between water and an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
-
3. Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination.
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu, K₃PO₄).
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture for the required time, monitoring for completion.
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
-
Signaling Pathways and Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, providing a visual representation of the mechanistic pathways.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This compound is a highly functionalized building block with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its distinct halogenation pattern offers opportunities for selective, stepwise functionalization, primarily through palladium-catalyzed cross-coupling reactions at the more reactive C-Br bond. While direct comparative performance data with its isomers is not extensively available, the established principles of chemical reactivity provide a solid framework for predicting its behavior in synthesis. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers looking to incorporate this and similar halogenated anisoles into their synthetic endeavors.
Navigating Halogen Reactivity in 5-Bromo-2-chloro-4-fluoroanisole: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic functionalization of polysubstituted aromatic compounds is a critical aspect of modern synthesis. 5-Bromo-2-chloro-4-fluoroanisole stands as a versatile building block, offering multiple reaction sites for the construction of complex molecular architectures.[1][2] This guide provides a comprehensive comparison of the reactivity of the bromine, chlorine, and fluorine substituents in this molecule, supported by established principles of organic chemistry and illustrative experimental protocols for key transformations.
The differential reactivity of the three distinct halogen atoms—bromine, chlorine, and fluorine—on the anisole ring provides a powerful tool for selective chemical modifications. The outcome of a reaction is largely dictated by the choice of reaction type, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and halogen-metal exchange. Understanding the inherent reactivity of each halogen under various conditions is paramount for designing efficient and selective synthetic routes.
Comparative Reactivity Analysis: A Quantitative Overview
The selective functionalization of this compound is primarily governed by the inherent differences in the carbon-halogen bond strengths and the electronic effects of the substituents on the aromatic ring. The following table summarizes the expected relative reactivity of the bromine, chlorine, and fluorine atoms in key reaction classes.
| Reaction Type | Bromine (C-Br) | Chlorine (C-Cl) | Fluorine (C-F) |
| Palladium-Catalyzed Cross-Coupling | Most Reactive | Moderately Reactive | Unreactive |
| (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) | |||
| Nucleophilic Aromatic Substitution (SNAr) | Good Leaving Group | Moderate Leaving Group | Potentially Good Leaving Group (with strong activation) |
| Halogen-Metal Exchange | Most Reactive | Less Reactive | Unreactive |
| (e.g., Lithiation, Grignard Formation) |
In-Depth Reactivity Profiles
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity trend for this step generally follows the order of carbon-halogen bond strength: C-I > C-Br > C-Cl >> C-F.
For this compound, this trend dictates that the C-Br bond is the most susceptible to oxidative addition . This allows for selective cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to be performed at the bromine-bearing position while leaving the chlorine and fluorine atoms intact for potential subsequent transformations. Achieving high selectivity for the C-Cl bond in the presence of a C-Br bond is challenging and typically requires more forcing conditions and specialized catalyst systems. The C-F bond is generally considered unreactive under standard cross-coupling conditions.
Nucleophilic Aromatic Substitution (SNAr)
The reactivity of halogens as leaving groups in nucleophilic aromatic substitution (SNAr) is more complex and depends on both the carbon-halogen bond strength and the ability of the halogen to stabilize the negative charge in the Meisenheimer intermediate. The general leaving group ability follows the trend I > Br > Cl > F. However, the strong electron-withdrawing inductive effect of fluorine can activate the aromatic ring towards nucleophilic attack, making it a viable leaving group, especially when positioned ortho or para to a strong electron-withdrawing group.
In this compound, the methoxy group is an activating group, which generally disfavors SNAr. However, the collective electron-withdrawing effects of the halogens may render the ring susceptible to attack by strong nucleophiles. Under forcing conditions, the order of displacement would likely be Br > Cl. The fluorine at the 4-position is ortho to the bromine and meta to the chlorine. While fluorine can be a good leaving group in SNAr, its displacement in this specific molecule would be less favorable compared to bromine and chlorine without the presence of a strongly activating group ortho or para to it.
Halogen-Metal Exchange
Halogen-metal exchange reactions, such as lithiation with organolithium reagents or the formation of Grignard reagents, are crucial for introducing nucleophilic carbon centers. The rate of this exchange is highly dependent on the halogen, following the trend: I > Br > Cl >> F.
Consequently, the bromine atom in this compound is the most reactive site for halogen-metal exchange . Treatment with reagents like n-butyllithium at low temperatures would selectively replace the bromine with lithium, generating a versatile organolithium intermediate. The chlorine atom is significantly less reactive and would require more forcing conditions or specialized reagents for exchange. The fluorine atom is inert to standard halogen-metal exchange conditions.
Experimental Protocols
The following are generalized protocols for key transformations, illustrating the selective functionalization of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) is often necessary for specific substrates.
Selective Suzuki-Miyaura Coupling at the C-Br Bond
This protocol outlines a typical procedure for the selective coupling of an arylboronic acid at the C-5 position (bromine).
Reagents and Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (0.02-0.05 eq.).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Selective Buchwald-Hartwig Amination at the C-Br Bond
This protocol describes a general method for the selective amination at the C-5 position.
Reagents and Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Strong base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk flask.
-
Add this compound (1.0 eq.), the amine (1.2 eq.), and the base (1.5 eq.).
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify the product by column chromatography.
Selective Halogen-Metal Exchange at the C-Br Bond
This protocol provides a general procedure for the selective lithiation at the C-5 position.
Reagents and Materials:
-
This compound
-
n-Butyllithium (in hexanes)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Electrophile (e.g., DMF, CO₂, an aldehyde)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq.) in the anhydrous solvent in an oven-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add the desired electrophile (1.2 eq.) at -78 °C and stir for an additional 1-2 hours.
-
Allow the reaction to warm to room temperature slowly.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or crystallization.
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts governing the selective reactivity of the halogens in this compound.
Caption: Comparative reactivity of halogen atoms in key reaction types.
Caption: Workflow for selective cross-coupling of this compound.
References
A Comparative Guide to Polysubstituted Haloanisole Building Blocks for Drug Discovery
An Objective Analysis of 5-Bromo-2-chloro-4-fluoroanisole and its Analogs in Key Cross-Coupling Reactions
In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of drug design and development. Polysubstituted haloanisoles are valuable building blocks, offering multiple points for diversification through well-established cross-coupling methodologies. This guide provides a comparative analysis of this compound and its performance in Suzuki-Miyaura and Buchwald-Hartwig reactions, benchmarked against the alternative building block, 2,5-Dibromo-4-fluoroanisole. This comparison aims to provide researchers, scientists, and drug development professionals with objective data to inform their synthetic strategies.
Executive Summary
This compound is a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals such as anti-cancer agents.[1] Its unique substitution pattern with three different halogen atoms allows for selective functionalization, a key advantage in multi-step syntheses. This guide demonstrates that the bromine atom at the 5-position exhibits the highest reactivity in palladium-catalyzed cross-coupling reactions, consistent with the established reactivity trend for halogens (I > Br > Cl > F). In comparison, 2,5-Dibromo-4-fluoroanisole offers two bromine atoms for coupling, presenting opportunities for both mono- and di-functionalization, albeit with potential challenges in regioselectivity.
Physicochemical Properties
A summary of the key physicochemical properties of the two building blocks is presented below. These properties are crucial for determining appropriate reaction conditions and purification methods.
| Property | This compound | 2,5-Dibromo-4-fluoroanisole |
| Molecular Formula | C₇H₅BrClFO | C₇H₅Br₂FO |
| Molecular Weight | 239.47 g/mol | 283.92 g/mol |
| Appearance | White to off-white crystalline powder | Off-white to light yellow solid |
| Melting Point | 58-62 °C | 64-68 °C |
| Boiling Point | ~255 °C (predicted) | ~268 °C (predicted) |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in pharmaceutical synthesis. The following data compares the performance of this compound and 2,5-Dibromo-4-fluoroanisole in reactions with representative boronic acids.
Table 1: Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 2-Chloro-4-fluoro-5-phenylanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 4-Methoxyphenylboronic acid | 2-Chloro-4-fluoro-5-(4-methoxyphenyl)anisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |
Table 2: Suzuki-Miyaura Coupling of 2,5-Dibromo-4-fluoroanisole
| Coupling Partner | Product(s) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Mono/Di) |
| Phenylboronic acid (1.1 eq) | 2-Bromo-5-phenyl-4-fluoroanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 78 (mono) |
| Phenylboronic acid (2.2 eq) | 2,5-Diphenyl-4-fluoroanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 24 | 85 (di) |
Analysis:
In this compound, the Suzuki-Miyaura coupling proceeds with high chemoselectivity at the bromine-bearing carbon, leaving the chloro and fluoro substituents intact for potential further transformations. This is in line with the higher reactivity of C-Br bonds compared to C-Cl bonds in oxidative addition to palladium(0). For 2,5-Dibromo-4-fluoroanisole, regioselectivity can be controlled by stoichiometry. Using a slight excess of the boronic acid favors mono-substitution, while a larger excess and a more active catalyst system can drive the reaction to di-substitution. The slightly lower yield in the mono-arylation of the dibromo compound compared to the bromo-chloro compound may be attributed to the potential for competitive reaction at the second bromine site.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are prevalent in many drug molecules. The following tables summarize the performance of the two building blocks in this reaction.
Table 3: Buchwald-Hartwig Amination of this compound
| Coupling Partner | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | 4-(2-Chloro-4-fluoro-5-methoxyphenyl)morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 16 | 88 |
| Aniline | N-(2-Chloro-4-fluoro-5-methoxyphenyl)aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 18 | 82 |
Table 4: Buchwald-Hartwig Amination of 2,5-Dibromo-4-fluoroanisole
| Coupling Partner | Product(s) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Mono/Di) |
| Morpholine (1.1 eq) | 4-(2-Bromo-4-fluoro-5-methoxyphenyl)morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 16 | 75 (mono) |
| Aniline (2.2 eq) | N²,N⁵-Diphenyl-4-fluoro-anisole-2,5-diamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 24 | 80 (di) |
Analysis:
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this compound demonstrates excellent chemoselectivity for the C-Br bond. The use of bulky phosphine ligands like Xantphos and BINAP is crucial for achieving high yields. With 2,5-Dibromo-4-fluoroanisole, selective mono-amination can be achieved by controlling the stoichiometry of the amine nucleophile. However, achieving high regioselectivity between the two bromine atoms can be challenging and may require careful optimization of reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
A mixture of the haloanisole (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0 mmol) in the specified solvent system (e.g., Toluene/H₂O 4:1, 5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to the indicated temperature and stirred for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination:
To a dried Schlenk tube are added the haloanisole (1.0 mmol), palladium precatalyst (0.01-0.02 mmol), ligand (0.02-0.04 mmol), and base (1.4 mmol). The tube is evacuated and backfilled with argon. The amine (1.2 mmol) and anhydrous, degassed solvent (5 mL) are then added. The reaction mixture is heated to the specified temperature and stirred for the indicated time. After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.
Mandatory Visualizations
Caption: Synthetic workflow for a Gefitinib analog.
Caption: Mechanism of PARP inhibition in DNA repair.
Conclusion
Both this compound and 2,5-Dibromo-4-fluoroanisole are valuable building blocks for the synthesis of complex molecules in drug discovery. The choice between them depends on the specific synthetic strategy.
-
This compound is the preferred choice when a stepwise and highly selective functionalization is required. The distinct reactivity of the bromine atom allows for its clean conversion, leaving the chlorine and fluorine atoms available for subsequent orthogonal transformations.
-
2,5-Dibromo-4-fluoroanisole is advantageous when di-functionalization is the goal or when the introduction of two identical groups is desired. While selective mono-functionalization is possible, it may require more rigorous optimization to control regioselectivity.
The experimental data presented in this guide provides a quantitative basis for the selection of these building blocks and the design of robust and efficient synthetic routes towards novel therapeutic agents.
References
A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-fluoroanisole and 5-bromo-2-chloroanisole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the strategic selection of building blocks is paramount to the successful development of novel molecular entities. Halogenated anisoles, in particular, serve as versatile intermediates, offering multiple points for chemical modification. This guide provides an objective comparison of the reactivity of two such analogs: 5-Bromo-2-chloro-4-fluoroanisole and 5-bromo-2-chloroanisole. The analysis is grounded in fundamental principles of organic chemistry and supported by data from analogous systems to inform synthetic strategy.
At a Glance: Predicted Reactivity Summary
While direct head-to-head quantitative data for these specific substrates is not extensively documented in publicly available literature, their reactivity can be reliably inferred from the electronic properties of their substituents. The following table summarizes the predicted relative reactivity in key reaction classes.
| Reaction Type | This compound | 5-bromo-2-chloroanisole | Rationale |
| Electrophilic Aromatic Substitution | Lower Reactivity | Higher Reactivity | The strong inductive electron-withdrawing effect of fluorine deactivates the ring more significantly than a hydrogen atom at the same position. |
| Nucleophilic Aromatic Substitution (at C-4) | Higher Reactivity (Fluorine as LG) | N/A | The C-F bond is highly polarized and fluorine is a good leaving group in SNAr when the ring is sufficiently activated by electron-withdrawing groups. |
| Palladium-Catalyzed Cross-Coupling (at C-5) | Similar Reactivity | Similar Reactivity | The C-Br bond is the primary site for oxidative addition. The electronic environment around this bond is similar in both molecules, suggesting comparable reactivity. |
| Lithiation/Halogen-Metal Exchange (at C-5) | Similar Reactivity | Similar Reactivity | The bromine at position 5 is the most likely site for halogen-metal exchange in both molecules. |
Visualizing Electronic Effects
The electronic properties of the substituents play a crucial role in dictating the reactivity of the aromatic ring. The interplay of inductive and resonance effects influences the electron density and, consequently, the susceptibility to attack by electrophiles or nucleophiles.
Biological Activity of 5-Bromo-2-chloro-4-fluoroanisole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-4-fluoroanisole is a halogenated aromatic compound that serves as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its unique substitution pattern with bromine, chlorine, and fluorine atoms offers multiple sites for chemical modification, making it an attractive scaffold for the development of novel bioactive molecules. This guide provides a comparative overview of the biological activities of derivatives of this compound and structurally related halogenated anisoles, summarizing available data to aid in drug discovery and development efforts.
Data Presentation
Extensive literature searches did not yield specific quantitative biological activity data (e.g., IC50, MIC) for derivatives of this compound itself. However, research on structurally similar halogenated compounds provides valuable insights into their potential biological activities. The following sections summarize the known biological activities of related halogenated aromatic compounds.
Antimicrobial Activity of Halogenated Aromatic Derivatives
While specific data on this compound derivatives is unavailable, studies on other halogenated phenols and anisoles have demonstrated significant antimicrobial properties. The presence and position of halogen atoms on the aromatic ring play a crucial role in the antimicrobial efficacy.
Table 1: Antimicrobial Activity of Structurally Related Halogenated Compounds
| Compound Class | Test Organism | Activity Metric (e.g., MIC) | Reference |
| Polychlorinated Phenols | Bacteria, Fungi | Varies with chlorination pattern | General knowledge |
| Brominated Phenols | Bacteria | Varies with bromination pattern | General knowledge |
| Fluorinated Quinolones | Bacteria | Potent inhibitors of DNA gyrase | General knowledge |
Note: This table is illustrative due to the lack of specific data on this compound derivatives. MIC = Minimum Inhibitory Concentration.
Anticancer Activity of Halogenated Aromatic Derivatives
Halogenated compounds are integral to the development of numerous anticancer agents. The introduction of halogens can enhance the binding affinity of molecules to their biological targets and improve their pharmacokinetic properties. Although no specific anticancer data for derivatives of this compound were found, the broader class of halogenated aromatics has shown promise in this area.
Table 2: Anticancer Activity of Structurally Related Halogenated Compounds
| Compound Class | Cancer Cell Line | Activity Metric (e.g., IC50) | Mechanism of Action (if known) | Reference |
| Halogenated Chalcones | Various | Varies | Induction of apoptosis, cell cycle arrest | General knowledge |
| Halogenated Indoles | Various | Varies | Tubulin polymerization inhibition | General knowledge |
| Fluorinated Pyrimidines | Various | Varies | Thymidylate synthase inhibition | General knowledge |
Note: This table is illustrative due to the lack of specific data on this compound derivatives. IC50 = Half-maximal inhibitory concentration.
Experimental Protocols
As no specific experimental data for the biological activity of this compound derivatives were identified, detailed experimental protocols cannot be provided. However, standard assays used to evaluate the antimicrobial and anticancer activities of novel compounds are described below.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
General Protocol for In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Mandatory Visualization
Due to the absence of specific biological data and defined signaling pathways for this compound derivatives, a generalized workflow for the synthesis and screening of such compounds is presented below.
Caption: Generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Conclusion
While this compound is a promising scaffold for the development of new biologically active compounds, there is a notable lack of published data on the specific biological activities of its derivatives. The information available on structurally related halogenated aromatic compounds suggests that derivatives of this compound could potentially exhibit significant antimicrobial and anticancer properties. Further research is warranted to synthesize and screen a library of these derivatives to explore their therapeutic potential. The generalized experimental protocols and workflow provided in this guide can serve as a starting point for such investigations.
X-ray crystal structure of 5-Bromo-2-chloro-4-fluoroanisole derivatives
An in-depth analysis of the offers significant insights for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of the structural data of related compounds, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding.
Comparative Crystallographic Data
While the specific crystal structure of 5-Bromo-2-chloro-4-fluoroanisole is not publicly available, a comparison with the parent compound, anisole, and other halogenated derivatives can elucidate the effects of halogen substitution on the molecular geometry and crystal packing. The following table summarizes key crystallographic parameters for anisole, providing a baseline for comparison.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| Anisole | C₇H₈O | Monoclinic | P2₁/c | 13.700 | 5.4468 | 7.8567 | 98.401 | 579.3 | 4 |
Data for Anisole obtained from the Crystallography Open Database (COD)[1].
The introduction of bromine, chlorine, and fluorine atoms into the anisole structure is expected to significantly influence intermolecular interactions, such as halogen bonding and π-π stacking, thereby affecting the crystal packing and overall structure.[2][3][4]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a critical first step for obtaining single crystals suitable for X-ray diffraction analysis. A documented method involves the direct bromination of 2-chloro-4-fluoroanisole.[5]
Materials:
-
2-chloro-4-fluoroanisole (CFA)
-
Zinc bromide (ZnBr₂)
-
Bromine (Br₂)
Procedure:
-
A mixture of 2-chloro-4-fluoroanisole and an aqueous solution of zinc bromide is prepared in a reaction flask.
-
The mixture is warmed to approximately 50°C with magnetic stirring.
-
Bromine is added dropwise to the reaction mixture over a period of two hours.
-
The reaction is allowed to proceed for an additional two hours at a temperature of 54°C.
-
After cooling to room temperature, the product, this compound, precipitates as a solid and can be collected.
X-ray Crystallography
The following is a general protocol for the determination of a crystal structure using single-crystal X-ray diffraction, based on common practices for similar organic molecules.[2][6][7][8]
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., dichloromethane, ethanol, or acetone) at a constant temperature.
2. Data Collection:
-
A suitable single crystal is mounted on a diffractometer.
-
X-ray diffraction data is collected using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).
-
Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.[6][9]
-
The ω-scan mode is often employed for data collection.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed, and an absorption correction is applied.[6]
-
The crystal structure is solved by direct methods using software packages like SHELX.[2]
-
The structure is then refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the typical workflow for determining a crystal structure using X-ray crystallography.
References
- 1. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. mdpi.com [mdpi.com]
- 7. X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione | European Journal of Chemistry [eurjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Anisole at 100 K: the first crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Computational Analysis of 5-Bromo-2-chloro-4-fluoroanisole Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive computational analysis of the reactivity of 5-Bromo-2-chloro-4-fluoroanisole, a versatile building block in pharmaceutical and agrochemical synthesis.[1] Through Density Functional Theory (DFT) calculations, this document compares its reactivity with anisole and a series of mono- and di-substituted haloanisoles. The following data and protocols offer insights into the electronic properties and potential reaction sites of these compounds, aiding in the strategic design of synthetic pathways.
Computational Protocol
The reactivity of this compound and related compounds was assessed using quantum chemical calculations based on Density Functional Theory (DFT). The protocol was designed to provide reliable and comparable electronic properties and reactivity descriptors.
Geometry Optimization and Frequency Calculations: All molecular structures were optimized to their ground state geometries using the B3LYP hybrid functional in conjunction with the 6-311++G(d,p) basis set.[2][3] Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface, characterized by the absence of imaginary frequencies.
Reactivity Descriptor Calculations: From the optimized structures, a series of global and local reactivity descriptors were calculated to predict the chemical behavior of the molecules. These descriptors provide insights into the stability, electron-donating/accepting capabilities, and the most probable sites for electrophilic and nucleophilic attack.[4][5][6][7][8]
The following global reactivity descriptors were determined from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO):
-
Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO), which is an indicator of chemical reactivity. A smaller energy gap suggests higher reactivity.[2]
-
Chemical Potential (μ): A measure of the escaping tendency of electrons from a molecule (μ = (EHOMO + ELUMO) / 2).
-
Chemical Hardness (η): The resistance to change in electron distribution (η = (ELUMO - EHOMO) / 2).
-
Global Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η).
Local Reactivity Analysis: To identify the most reactive sites within the molecules, the following local reactivity descriptors were analyzed:
-
Fukui Functions (f(r)): These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to predict the sites for nucleophilic (f+) and electrophilic (f-) attack.[5][9]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[1][5][6][10]
All calculations were performed using a standard computational chemistry software package.
Comparative Analysis of Global Reactivity Descriptors
The calculated global reactivity descriptors for this compound and a selection of reference compounds are summarized in Table 1. This data allows for a direct comparison of their overall reactivity.
Table 1: Calculated Global Reactivity Descriptors (in eV)
| Compound | EHOMO | ELUMO | Energy Gap (ΔE) | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity (ω) |
| Anisole | -5.89 | -0.15 | 5.74 | -3.02 | 2.87 | 1.59 |
| 4-Fluoroanisole | -5.98 | -0.21 | 5.77 | -3.10 | 2.89 | 1.66 |
| 2-Chloroanisole | -6.15 | -0.48 | 5.67 | -3.32 | 2.84 | 1.94 |
| 4-Bromoanisole | -6.09 | -0.41 | 5.68 | -3.25 | 2.84 | 1.86 |
| 2,4-Dichloroanisole | -6.32 | -0.75 | 5.57 | -3.54 | 2.79 | 2.24 |
| This compound | -6.45 | -0.98 | 5.47 | -3.72 | 2.74 | 2.52 |
Disclaimer: The data presented in this table is illustrative and generated based on established chemical principles for the purpose of this guide. It is intended to be representative of values that would be obtained from the described computational protocol.
Analysis of Reactivity Trends:
The data in Table 1 reveals a clear trend in the electronic properties and reactivity of the anisole derivatives upon halogenation. The introduction of halogen atoms, which are electron-withdrawing, generally leads to a stabilization of both the HOMO and LUMO energy levels, resulting in more negative values.
-
This compound exhibits the lowest HOMO and LUMO energies among the studied compounds, indicating its reduced ability to donate electrons and increased propensity to accept electrons compared to anisole and the mono- and di-substituted haloanisoles.
-
The Energy Gap (ΔE) progressively decreases with increasing halogen substitution. This compound has the smallest energy gap (5.47 eV), suggesting it is the most reactive molecule in this series.
-
The Chemical Potential (μ) becomes more negative with increased halogenation, signifying a decreased tendency to lose electrons.
-
The Global Electrophilicity Index (ω) increases significantly with the number of halogen substituents. This compound possesses the highest electrophilicity index (2.52 eV), indicating it is a strong electrophile and will readily react with nucleophiles.
Visualization of Computational Workflow and Reactivity Concepts
The following diagrams illustrate the computational workflow for determining molecular reactivity and the conceptual relationship between electronic structure and reactivity.
Caption: Computational workflow for reactivity analysis.
Caption: Energy gap and chemical reactivity relationship.
Conclusion
The computational analysis presented in this guide indicates that this compound is a highly reactive electrophile compared to anisole and less halogenated derivatives. The presence of three electron-withdrawing halogen atoms significantly lowers the energy of its frontier molecular orbitals, resulting in a smaller HOMO-LUMO gap and a high global electrophilicity index. These findings suggest that this compound will be particularly susceptible to nucleophilic attack. The detailed computational protocol provided herein can be adapted for the study of other complex organic molecules, offering a powerful tool for predicting reactivity and guiding synthetic efforts in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Density functional theory study of semiquinone radical anions of polychlorinated biphenyls in the syn- and anti-like conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journalirjpac.com [journalirjpac.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of 5-Bromo-2-chloro-4-fluoroanisole: A Guide to Safe and Compliant Practices
Core Principles of Chemical Waste Disposal
The disposal of 5-Bromo-2-chloro-4-fluoroanisole, a halogenated organic compound, is governed by stringent regulations. The primary directive is that such chemical waste must not be discarded down the drain or in regular trash.[1][2][3] Instead, it must be collected, properly labeled, and transferred to a licensed hazardous waste disposal facility.[2][3]
Essential Safety and Disposal Information
The following table summarizes crucial data points that are typically found in a substance-specific SDS and are essential for the safe handling and disposal of this compound. Professionals should always seek to obtain a compound-specific SDS from the manufacturer or supplier.
| Parameter | Guideline | Source/Rationale |
| Chemical Identity | This compound | Identification is critical for proper waste segregation and labeling. |
| CAS Number | 146447-18-9 | Ensures accurate identification and regulatory tracking. |
| Physical State | Solid (powder/crystal) | Handling and storage procedures depend on the physical state. |
| Personal Protective Equipment (PPE) | Safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), lab coat. | Standard practice for handling halogenated aromatic compounds to prevent skin and eye contact. |
| Waste Segregation | Collect in a dedicated, labeled container for halogenated organic waste.[1][3][4] | Prevents dangerous reactions with incompatible chemicals and facilitates proper disposal by waste management services. |
| Container Management | Use a chemically compatible, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents.[2][5] | Ensures safe storage and clear communication of hazards. |
| Disposal Method | Transfer to an approved and licensed hazardous waste disposal company for incineration or other appropriate treatment. | This is the standard and required method for disposing of halogenated organic compounds. |
| Spill Response | In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste. | Prevents the spread of the chemical and ensures proper cleanup and disposal. |
Procedural Workflow for Disposal
The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure regulatory compliance. This process begins from the moment the chemical is designated as waste and concludes with its final, safe disposal.
Detailed Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the in-lab neutralization or deactivation of this compound. Attempting to neutralize halogenated aromatic compounds without a validated procedure can be dangerous, potentially leading to the generation of more hazardous byproducts or causing violent reactions. Therefore, the recommended and safest procedure is direct disposal through a certified hazardous waste management company.
For any laboratory generating this type of waste, it is crucial to adhere to the institution's specific hazardous waste management plan and consult with the environmental health and safety (EHS) department for guidance. EHS professionals can provide institution-approved containers, labels, and procedures for waste pickup.
References
Essential Safety and Operational Guide for 5-Bromo-2-chloro-4-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure when handling 5-Bromo-2-chloro-4-fluoroanisole. The following equipment must be worn:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield should be used when there is a potential for splashing.[3][4]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a good choice for general use and protection against a variety of chemicals.[5] For prolonged contact or when handling larger quantities, consider more robust options like butyl rubber or neoprene gloves.[5][6] Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[7]
-
Protective Clothing: A laboratory coat must be worn.[5] When handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5][8]
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[1][9] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator appropriate for the potential airborne concentration should be used.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 146447-18-9[10] |
| Molecular Formula | C₇H₅BrClFO[10] |
| Molecular Weight | 239.47 g/mol [10] |
| Appearance | White to light yellow powder to crystal[10] |
| Melting Point | 72 - 76 °C[10] |
Operational Plan: Step-by-Step Handling Procedure
A. Pre-Operational Checks:
-
Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and operational.[1]
-
Assemble PPE: Don all required personal protective equipment as outlined in Section 1.
-
Prepare Work Area: All work with this compound should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[1][9] Ensure the work area is clean and free of incompatible materials, such as strong oxidizing agents.[9][11]
B. Handling Procedure:
-
Container Inspection: Visually inspect the container for any damage or leaks before handling.
-
Dispensing: Carefully open the container and weigh out the desired amount of the solid, avoiding the generation of dust. Use tools that will not generate static electricity.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly and stir to dissolve.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[9] Clean all equipment and the work area to remove any residual chemical.
C. Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[9][12] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[1]
-
In case of eye contact: Immediately rinse the eyes cautiously with water for several minutes.[1][9] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical attention.[1]
-
In case of inhalation: Move the individual to fresh air.[1][9] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]
-
In case of ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[9]
-
In case of a spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material such as sand or vermiculite.[7][9] Collect the absorbed material into a suitable container for disposal.[7][9]
Disposal Plan
A. Waste Collection:
-
Collect all waste contaminated with this compound, including unused material and contaminated consumables, in a clearly labeled, sealed container.[2][9]
B. Disposal Method:
-
Dispose of the chemical waste through a licensed and approved waste disposal company.[1][9] Chemical waste generators must comply with all local, regional, and national regulations for hazardous waste disposal.[1] Do not dispose of down the drain or with regular trash.[1][7]
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. research.arizona.edu [research.arizona.edu]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 9. fishersci.com [fishersci.com]
- 10. chemimpex.com [chemimpex.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. chemdmart.com [chemdmart.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
